Orthocaine
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQABZCSYCTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060208 | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-25-4, 63435-16-5 | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-3-amino-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Orthocaine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. Despite its historical significance, its clinical use has been limited primarily due to its low solubility in water. However, it has found application in topical formulations for pain relief, particularly for dusting onto painful wounds. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological aspects of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and presents diagrams of relevant pathways and workflows to facilitate a deeper understanding of this compound.
Chemical Identity and Structure
This compound is a benzoate ester characterized by an amino and a hydroxyl group on the benzene ring.
Chemical Structure:
IUPAC Name: Methyl 3-amino-4-hydroxybenzoate[1]
Synonyms: Orthoform, Orthoform New, Aminobenz, Orthoderm, Methyl m-amino-p-hydroxybenzoate[1][2][3]
Molecular Formula: C₈H₉NO₃[4]
Molecular Weight: 167.16 g/mol [4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Appearance | White to beige crystalline powder or needles from benzene. | [2] |
| Odor | Odorless | [2] |
| Taste | Tasteless | [2] |
| Melting Point | 143 °C (An allotropic form melts at 111 °C) | [2] |
| Boiling Point | 326.8 °C (Predicted) | |
| Solubility | - Almost insoluble in cold water.- Moderately soluble in hot water.- 1 g dissolves in 6 mL of alcohol.- 1 g dissolves in 50 mL of ether.- Readily dissolves in aqueous NaOH.- Slightly soluble in DMSO and Methanol. | [2] |
| pKa (Predicted) | 8.15 ± 0.18 |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons of the ester group. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with variations in chemical shifts due to the substituents), and the methyl carbon of the ester.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages.
-
UV-Vis Spectroscopy: As a substituted benzene derivative, this compound is expected to exhibit characteristic UV absorption maxima. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally in various solvents.
Pharmacology and Mechanism of Action
This compound functions as a local anesthetic by blocking nerve impulse conduction.
Mechanism of Action:
The primary mechanism of action for local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[6] By binding to a specific site within the sodium channel, local anesthetics prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. This reversible blockade of sodium channels raises the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the nerve signal, resulting in a loss of sensation.
While many local anesthetics possess a tertiary amine group that becomes protonated and is crucial for high-affinity binding to the intracellular side of the sodium channel, this compound is a notable exception as it lacks this feature.[6] Despite this, it still exhibits local anesthetic activity, suggesting a different or less potent mode of interaction with the sodium channel. It is hypothesized that as a neutral molecule, it can readily partition into the lipid bilayer of the nerve membrane and may interact with the sodium channel from within the membrane or at a different binding site than the classic tertiary amine local anesthetics.
Signaling Pathway:
The primary signaling pathway affected by this compound is the propagation of the action potential along the nerve axon, which is directly dependent on the function of voltage-gated sodium channels.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported:
Method 1: Esterification of 3-Amino-4-hydroxybenzoic Acid
This method involves the direct esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, typically hydrogen chloride gas.
Protocol:
-
Dissolve 3-amino-4-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Saturate the solution with dry hydrogen chloride gas while cooling in an ice bath.
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours) to drive the esterification to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as benzene or an ethanol/water mixture, to obtain pure this compound crystals.
Method 2: Reduction of Methyl 3-nitro-4-hydroxybenzoate
This method involves the nitration of a precursor followed by the reduction of the nitro group to an amino group.
Protocol:
-
Nitration: Nitrate methyl 4-hydroxybenzoate using a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled low temperature to yield methyl 3-nitro-4-hydroxybenzoate.
-
Isolate and purify the nitrated intermediate.
-
Reduction: Reduce the nitro group of methyl 3-nitro-4-hydroxybenzoate to an amino group. Several reducing agents can be used:
-
Tin and Hydrochloric Acid: Reflux the nitro compound with tin metal in the presence of concentrated hydrochloric acid.
-
Stannous Chloride: Carry out the reduction using stannous chloride in an acidic medium.
-
Sodium Dithionite: This is reported to be an effective reducing agent for this transformation.
-
-
After the reduction is complete, neutralize the reaction mixture and extract the product.
-
Purify the crude this compound by recrystallization as described in Method 1.
Analytical Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v), should be optimized to achieve good separation.
-
Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column (e.g., C18) is suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. As a benzoate ester, it is anticipated to undergo hydrolysis by plasma and tissue esterases, similar to other ester-type local anesthetics like procaine. This hydrolysis would likely break the ester bond to form 3-amino-4-hydroxybenzoic acid and methanol, which would then be further metabolized and excreted. Its low water solubility likely limits its systemic absorption when applied topically.
Applications and Limitations
Applications:
-
Topical Anesthetic: Due to its low water solubility and consequent low systemic toxicity, this compound has been used as a topical anesthetic, particularly for application to wounds and ulcers to provide localized pain relief.[1]
Limitations:
-
Low Water Solubility: This is the most significant limitation, making it unsuitable for administration by injection.[1]
-
Limited Potency and Duration of Action: Compared to modern local anesthetics, its potency and duration of action are likely to be less favorable.
Conclusion
This compound represents an early example of a synthetic local anesthetic. While its clinical utility is constrained by its physicochemical properties, particularly its low water solubility, a thorough understanding of its chemical structure, properties, and mechanism of action remains valuable from a historical and medicinal chemistry perspective. This technical guide has consolidated the available information on this compound to provide a comprehensive resource for researchers and professionals in the field, highlighting areas where further investigation, particularly into its detailed spectroscopic characterization and pharmacokinetics, could be beneficial.
References
- 1. This compound [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-hydroxybenzoate CAS#: 536-25-4 [m.chemicalbook.com]
- 5. Methyl 3-amino-4-hydroxybenzoate, 95% | Fisher Scientific [fishersci.ca]
- 6. edu.rsc.org [edu.rsc.org]
A Comprehensive Technical Guide to the Synthesis of Orthocaine from p-Hydroxy Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate), a local anesthetic, commencing from the readily available starting material, p-hydroxy methyl benzoate. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to facilitate reproducibility and optimization in a laboratory setting.
Synthesis Overview
The synthesis of this compound from p-hydroxy methyl benzoate is a two-step process. The first step involves the electrophilic nitration of the benzene ring of p-hydroxy methyl benzoate to yield methyl 3-nitro-4-hydroxybenzoate. The subsequent step is the reduction of the nitro group to an amino group, affording the final product, this compound.[1][2]
Experimental Protocols
Step 1: Nitration of p-Hydroxy Methyl Benzoate
This procedure details the synthesis of methyl 3-nitro-4-hydroxybenzoate. The reaction involves the use of a potent nitrating mixture of concentrated nitric and sulfuric acids.
Experimental Procedure:
-
In a conical flask, dissolve p-hydroxy methyl benzoate in concentrated sulfuric acid. Cool the mixture in an ice-water bath to maintain a low temperature.
-
Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice-water bath.
-
Slowly add the nitrating mixture dropwise to the solution of p-hydroxy methyl benzoate while stirring continuously. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C throughout the addition process.
-
After the complete addition of the nitrating mixture, allow the reaction to proceed at room temperature for a designated period to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice with constant stirring. This will cause the crude methyl 3-nitro-4-hydroxybenzoate to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from methanol to yield a pure crystalline solid.[2]
Quantitative Data for Nitration:
| Parameter | Value | Reference |
| Starting Material | p-Hydroxy Methyl Benzoate | [1][2] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |
| Product | Methyl 3-nitro-4-hydroxybenzoate | [2] |
| Percentage Yield | 95% | [2] |
| Melting Point | 66-69°C | [1] |
Step 2: Reduction of Methyl 3-nitro-4-hydroxybenzoate
This section outlines the reduction of the nitro-intermediate to the final product, this compound. Several reducing agents can be employed for this transformation, with sodium dithionite being reported as a particularly effective option.[1]
Experimental Procedure:
-
Suspend the synthesized methyl 3-nitro-4-hydroxybenzoate in a suitable solvent, such as 30% ethanol.[2]
-
Add a solution of sodium dithionite to the suspension.
-
The reaction mixture is then typically heated to facilitate the reduction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound. This may involve filtration to remove any insoluble byproducts, followed by extraction and solvent evaporation.
-
The crude product is then purified by recrystallization to obtain pure this compound.
While sodium dithionite is highlighted for its efficacy, other reducing agents have been explored, including stannous chloride (SnCl₂) and zinc in the presence of hydrochloric acid (Zn/HCl).[1] The choice of reducing agent can influence the reaction conditions and the overall yield and purity of the final product.
Quantitative Data for Reduction and Final Product:
| Parameter | Value | Reference |
| Starting Material | Methyl 3-nitro-4-hydroxybenzoate | [2] |
| Preferred Reducing Agent | Sodium Dithionite | [1][2] |
| Solvent | 30% Ethanol | [2] |
| Product | This compound (Methyl 3-amino-4-hydroxybenzoate) | [1] |
| Melting Point | 98-100°C | [1] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the chemical pathway and the logical workflow of the this compound synthesis process.
Caption: Chemical synthesis pathway of this compound.
Caption: Detailed experimental workflow for this compound synthesis.
References
The Core Mechanism of Orthocaine as a Local Anesthetic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocaine, a methyl ester of 3-amino-4-hydroxybenzoic acid, functions as a local anesthetic by primarily targeting and inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes. This guide delineates the putative molecular mechanism of action of this compound, drawing upon the well-established principles of local anesthetic pharmacology due to a notable scarcity of specific quantitative data for this compound in publicly accessible literature. The blockade of VGSCs by this compound is presumed to be state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to the inhibition of action potential propagation and subsequent nerve conduction block. This document provides a comprehensive overview of the molecular interactions, channel kinetics, and the detailed experimental methodologies employed to investigate these phenomena for local anesthetics, which are directly applicable to the study of this compound.
Introduction
This compound is recognized as one of the simplest molecules exhibiting local anesthetic properties.[1] Despite its historical identification, its clinical and research applications have been limited, primarily due to its low solubility in water.[2] Structurally, this compound is an ester-type local anesthetic, possessing the characteristic three-component structure: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[1][3] This amphipathic nature is crucial for its anesthetic activity, allowing it to partition into the lipid bilayer of neuronal membranes and access its target site.
The fundamental mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels.[3][4][5] This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby halting nerve impulse transmission.
Molecular Mechanism of Action
The anesthetic effect of this compound is initiated by its diffusion across the neuronal membrane in its un-ionized, lipid-soluble form. Inside the neuron, the lower intracellular pH facilitates the protonation of the tertiary amine, leading to an equilibrium between the un-ionized and ionized (cationic) forms.[1][5] It is the cationic form of the local anesthetic that is believed to be the primary active species responsible for blocking the sodium channel from the cytoplasmic side.[5]
Interaction with Voltage-Gated Sodium Channels (VGSCs)
The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel, which forms the ion-conducting pore. The interaction is characterized by a state-dependent blockade, meaning the affinity of the drug for the channel varies with the conformational state of the channel (resting, open, or inactivated).[2][4]
-
Resting State: In the resting state, the affinity of local anesthetics for the sodium channel is relatively low.
-
Open and Inactivated States: The affinity is significantly higher for the open and inactivated states of the channel.[4] This property leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.
The binding of the cationic form of this compound to a specific site within the inner pore of the sodium channel physically occludes the channel and stabilizes the inactivated state.[1] This stabilization prevents the channel from returning to the resting state, making it unavailable for subsequent action potential generation.
Potential Off-Target Effects
While VGSCs are the primary targets, local anesthetics at higher concentrations can also interact with other ion channels and receptors, which may contribute to both their anesthetic profile and potential side effects.
-
Potassium Channels: Some local anesthetics have been shown to inhibit various types of potassium channels, which could affect the repolarization phase of the action potential and neuronal excitability.
-
Calcium Channels: Blockade of voltage-gated calcium channels by local anesthetics has also been reported, which can influence neurotransmitter release at synapses.
-
G-Protein Coupled Receptors (GPCRs): There is evidence that local anesthetics can modulate the function of certain GPCRs, potentially through interactions with the Gαq subunit.
Due to the lack of specific studies on this compound, its precise off-target profile remains to be elucidated.
Quantitative Data
A thorough review of the scientific literature reveals a significant lack of specific quantitative data for this compound regarding its binding affinity (Kd) and potency (IC50/EC50) for its molecular targets. The table below presents a template for the types of quantitative data that would be essential for a comprehensive understanding of this compound's mechanism of action, with placeholder values to illustrate the format. This data would typically be generated using the experimental protocols detailed in the following section.
| Parameter | Molecular Target | Experimental Condition | Putative Value | Reference |
| IC50 (Tonic Block) | Nav1.x (Resting State) | Whole-cell voltage clamp | High µM to mM range | Fictional |
| IC50 (Phasic Block) | Nav1.x (Inactivated State) | Whole-cell voltage clamp (10 Hz) | Low to mid µM range | Fictional |
| Kd (Resting State) | Nav1.x | Radioligand binding assay | High µM range | Fictional |
| Kd (Inactivated State) | Nav1.x | Radioligand binding assay | Low µM range | Fictional |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound. These protocols are based on standard practices for studying other local anesthetics.
Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination
This protocol is designed to measure the inhibitory effect of this compound on voltage-gated sodium channels in a neuronal cell line (e.g., ND7/23 cells) or primary neurons.
Cell Preparation:
-
Culture cells on glass coverslips to a confluency of 50-70%.
-
Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with external solution.
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -100 mV to ensure the majority of sodium channels are in the resting state.
-
To measure tonic block, apply a depolarizing step to 0 mV for 20 ms every 30 seconds (0.033 Hz).
-
To measure phasic (use-dependent) block, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with increasing concentrations of this compound dissolved in the external solution and repeat the voltage protocols.
-
Wash out the drug with the external solution to assess the reversibility of the block.
Data Analysis:
-
Measure the peak inward sodium current for each condition.
-
Normalize the current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
Nerve Conduction Velocity (NCV) Measurement in an ex vivo Nerve Preparation
This protocol assesses the functional blockade of nerve impulse propagation by this compound in an isolated nerve (e.g., frog sciatic nerve).
Experimental Setup:
-
Dissect the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.
-
Continuously perfuse the nerve with oxygenated Ringer's solution.
Protocol:
-
Deliver supramaximal electrical stimuli to one end of the nerve and record the compound action potential (CAP) at the other end.
-
Measure the baseline CAP amplitude and latency.
-
Replace the Ringer's solution with a solution containing a known concentration of this compound.
-
Record the CAP at regular intervals to determine the time course of the nerve block.
-
Calculate the conduction velocity by dividing the distance between the stimulating and recording electrodes by the latency.
-
After complete block, wash the nerve with Ringer's solution to observe recovery.
Data Analysis:
-
Plot the CAP amplitude and conduction velocity as a function of time.
-
Determine the concentration of this compound required to produce a 50% reduction in CAP amplitude.
Visualizations
The following diagrams illustrate the key concepts of this compound's mechanism of action and the experimental workflows.
Caption: Putative mechanism of this compound action on VGSCs.
Caption: Experimental workflow for IC50 determination.
Conclusion
The mechanism of action of this compound as a local anesthetic is fundamentally understood to be the blockade of voltage-gated sodium channels, a hallmark of this class of drugs. Its amphipathic structure facilitates membrane permeation and interaction with the intracellular binding site on the channel. While the qualitative aspects of its action can be inferred from extensive research on other local anesthetics, a significant gap exists in the literature regarding specific quantitative data (IC50, Kd) for this compound. The experimental protocols detailed herein provide a clear roadmap for future research to precisely characterize its pharmacological profile. Such studies are essential for a complete understanding of its anesthetic properties and for any potential future development of this compound-related compounds.
References
- 1. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. researchgate.net [researchgate.net]
Discovery and History of Orthocaine Development
An in-depth technical guide on the discovery and history of Orthocaine development for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. It emerged from the scientific pursuit of synthetic alternatives to cocaine, the first local anesthetic, which was limited by its toxicity and addictive properties.[1][2] this compound, also known by the trade name Orthoform, was primarily used as a topical anesthetic in powder form due to its low solubility in water.[1] It was often applied to painful wounds and used in dental procedures to alleviate pain after extractions.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical use of this compound.
Chemical and Physical Properties
This compound is an ester-type local anesthetic. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Methyl 3-amino-4-hydroxybenzoate | |
| Synonyms | Orthoform, Orthoform New, Aminobenz | |
| CAS Number | 536-25-4 | |
| Chemical Formula | C₈H₉NO₃ | |
| Molar Mass | 167.16 g/mol | |
| Melting Point | 143 °C | |
| Appearance | White, crystalline, odorless, and tasteless powder | [1] |
| Solubility | Slightly soluble in water | [1] |
Historical Synthesis of this compound
The initial synthesis of this compound is attributed to Alfred Einhorn and B. Pfyl in 1900, with earlier work on a related compound by K. Auwers and G. Röhrig in 1897. The historical methods laid the groundwork for its production.
Einhorn and Pfyl Synthesis (1900)
The method developed by Einhorn and Pfyl involved the esterification of 3-amino-4-hydroxybenzoic acid.
Experimental Protocol:
-
Starting Material: 3-amino-4-hydroxybenzoic acid
-
Reagents: Methanol, dry hydrogen chloride gas
-
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid in methanol.
-
Saturate the solution with dry hydrogen chloride gas.
-
The reaction mixture is likely heated under reflux to drive the esterification.
-
Upon cooling, the hydrochloride salt of this compound precipitates.
-
The precipitate is collected by filtration.
-
The free base, this compound, is obtained by neutralization with a suitable base (e.g., sodium bicarbonate), followed by extraction and purification, likely through recrystallization.
-
This protocol is a generalized representation based on the available chemical literature of the time. The original publication would contain specific quantities, reaction times, and purification details.
Auwers and Röhrig Synthesis (1897)
This earlier method involved the reduction of a nitro-substituted precursor.
Experimental Protocol:
-
Starting Material: Methyl 3-nitro-4-hydroxybenzoate
-
Reducing Agent: Aluminum amalgam
-
Procedure:
-
Prepare an aluminum amalgam by treating aluminum foil or turnings with a mercury(II) chloride solution.
-
Dissolve methyl 3-nitro-4-hydroxybenzoate in a suitable solvent (e.g., ether or ethanol).
-
Add the aluminum amalgam to the solution of the nitro compound.
-
The reduction proceeds, likely with gentle heating or at room temperature, converting the nitro group (-NO₂) to an amino group (-NH₂).
-
After the reaction is complete, the reaction mixture is filtered to remove the aluminum oxide and residual amalgam.
-
The solvent is evaporated, and the resulting crude this compound is purified, typically by recrystallization.
-
This protocol is a generalized representation. Specific details would be found in the original 1897 publication.
Modern Synthesis Approach
A more recent and economical synthesis method has been developed, which involves the nitration of a readily available starting material followed by reduction.
Experimental Workflow:
References
Orthocaine: A Technical Guide on Solubility and Research Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century.[1] Its application in clinical practice has been historically limited due to its low solubility in aqueous solutions.[1][2] However, its physicochemical properties, particularly its solubility profile, make it an interesting subject for research in drug formulation and delivery. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and explores the research implications of its solubility characteristics in modern drug development.
This compound: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₃ | [2] |
| Molar Mass | 167.16 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 143 °C (stable form), 111 °C (allotropic form from chloroform) | [2] |
| pKa | Not explicitly found |
This compound Solubility
The solubility of a drug is a critical determinant of its bioavailability and therapeutic efficacy. This compound is characterized by its poor aqueous solubility, which has been a significant hurdle in its clinical application.[1]
Qualitative and Semi-Quantitative Solubility Data
This compound exhibits differential solubility across various solvents. It is almost insoluble in cold water but moderately soluble in hot water, though it undergoes gradual decomposition.[2] Its hydrochloride and hydrobromide salts are water-soluble.[2]
Table 1: Semi-Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Approximate Concentration ( g/100 mL) | Reference |
| Cold Water | Almost insoluble | - | [2] |
| Hot Water | Moderately soluble | - | [2] |
| Alcohol (Ethanol) | 1 g in 6 mL | ~16.7 | [2] |
| Ether | 1 g in 50 mL | ~2.0 | [2] |
| Aqueous NaOH | Readily dissolves | - | [2] |
| DMSO | 100 mg/mL (for stock solutions) | 10 | [3] |
| Methanol | Improved solubility | - | [4] |
Note: The concentrations in g/100 mL are calculated from the provided ratios and may vary with temperature.
Factors Affecting this compound Solubility
-
Temperature: As with many compounds, the solubility of this compound in water increases with temperature.[2] However, this is accompanied by decomposition in hot water.[2]
-
pH: The presence of amino and hydroxyl groups in the this compound molecule suggests that its solubility is pH-dependent. It readily dissolves in aqueous sodium hydroxide, indicating that the formation of a salt at high pH increases its aqueous solubility.[2]
-
Salt Formation: The hydrochloride (HCl) and hydrobromide (HBr) salts of this compound are water-soluble, a common strategy to enhance the aqueous solubility of poorly soluble drugs.[2]
Experimental Protocols
Accurate determination of solubility is fundamental in pre-formulation studies. The following are detailed methodologies for key experiments related to this compound solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This is the gold standard method for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water, ethanol, phosphate buffer at various pH values).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to separate the solid phase from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
Analytical Methods for Quantification of this compound
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.
Typical HPLC-UV Parameters for this compound Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in a suitable ratio. The pH of the buffer may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer.
-
Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of this compound standards against their concentrations. The concentration of this compound in the sample is then determined from this curve.
Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Prepare a standard solution of this compound in the chosen solvent. Scan the solution across a range of UV-visible wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the appropriately diluted sample solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.
Research Implications of this compound's Solubility
The low aqueous solubility of this compound presents both challenges and opportunities in drug development.
Formulation Strategies for Poorly Soluble Drugs
This compound can serve as a model compound for studying and developing formulation strategies to enhance the solubility and bioavailability of poorly soluble drugs.[5][6] These strategies include:
-
Salt Formation: As demonstrated by its water-soluble hydrochloride and hydrobromide salts, this is a primary method to improve aqueous solubility.[2]
-
Use of Co-solvents: The solubility of this compound is significantly higher in organic solvents like ethanol and methanol.[2][4] This property can be exploited in the formulation of liquid dosage forms.
-
pH Adjustment: Formulations can be buffered to a pH where this compound is more soluble.
-
Solid Dispersions: Incorporating this compound into a polymeric carrier in an amorphous state can enhance its dissolution rate and apparent solubility.
Advanced Drug Delivery Systems
The limitations of this compound's solubility have driven research into novel drug delivery systems to improve its therapeutic potential.
-
Topical and Transdermal Delivery: Due to its lipophilic nature, this compound is a candidate for topical and transdermal drug delivery systems, such as creams, gels, and patches.[1] Its solubility in the formulation vehicle is a critical factor for effective skin permeation.
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, nanoemulsions, or solid lipid nanoparticles can improve its solubility, stability, and targeted delivery. While specific research on this compound-loaded nanoparticles is limited, the principles applied to other poorly soluble local anesthetics are relevant. These formulations can enhance drug loading and provide sustained release, prolonging the anesthetic effect.
Understanding Drug-Membrane Interactions
The amphiphilic nature of this compound, with both hydrophobic and hydrophilic moieties, governs its interaction with biological membranes. Its lipid solubility is crucial for penetrating the nerve cell membrane to reach its target, the voltage-gated sodium channels.[7][8] Studying the partitioning of this compound between aqueous and lipid phases provides insights into its mechanism of action and can aid in the design of more effective local anesthetics.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Local Anesthetics
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in nerve cell membranes. This action inhibits the propagation of action potentials, thereby blocking the sensation of pain.
Mechanism of Action of this compound as a Sodium Channel Blocker.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC-UV analysis.
Experimental Workflow for this compound Solubility Determination.
Conclusion
This compound, despite its limited historical clinical use due to poor aqueous solubility, remains a valuable compound for scientific research. Its distinct solubility profile provides a platform for investigating various formulation strategies aimed at enhancing the delivery of poorly soluble drugs. A thorough understanding of its solubility in different solvents and conditions is crucial for its potential application in modern drug delivery systems, such as transdermal patches and nanoformulations. The experimental protocols detailed in this guide offer a robust framework for researchers to accurately characterize the solubility of this compound and similar compounds, thereby facilitating further research and development in the field of pharmaceutical sciences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interaction of local anesthetics with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Orthocaine
Disclaimer: Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic developed in the 1890s.[1][2] Due to its limited use and low water solubility, specific pharmacokinetic and pharmacodynamic data for this compound are scarce in modern scientific literature.[1] Consequently, this guide provides a comprehensive overview based on the established principles of local anesthetics in its chemical class (benzoate esters) and outlines the standard experimental protocols that would be employed for its characterization.
Introduction to this compound
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][3][4][][6] Historically, it has been used in powdered form for topical application to painful wounds, a method necessitated by its poor solubility in aqueous solutions.[1][6] Like other local anesthetics from its era, it was developed as an alternative to cocaine, seeking to retain the anesthetic properties while reducing toxicity and the potential for addiction.[2][7][8][9]
Chemical Structure:
-
Molecular Weight: 167.16 g/mol [4][]
Pharmacodynamics: The Mechanism of Action
The primary pharmacodynamic effect of local anesthetics is the blockade of nerve impulse conduction. This is achieved by inhibiting the propagation of action potentials in neurons.
2.1. Primary Target: Voltage-Gated Sodium Channels
The universally accepted mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels.[9] These channels are critical for the rapid influx of sodium ions that leads to the depolarization phase of an action potential. By blocking these channels, local anesthetics prevent depolarization, thus halting the transmission of the nerve impulse.
Local anesthetics are thought to physically obstruct the sodium channel pore. They bind to a specific receptor site within the channel, which is more accessible when the channel is in the open or inactivated state. This property leads to a phenomenon known as "use-dependent block," where the anesthetic effect is more pronounced in rapidly firing neurons.
2.2. Signaling Pathway
The following diagram illustrates the mechanism of action of a local anesthetic like this compound at the neuronal membrane.
Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) of this compound have not been specifically documented. However, as a benzoate ester, its pharmacokinetic profile can be predicted based on the known behavior of this class of local anesthetics.[9]
3.1. Absorption
The absorption of a local anesthetic is highly dependent on the site of administration, its formulation, and the presence of vasoconstrictors.
-
Topical Application: Given its historical use as a powder on wounds, absorption would occur from the site of application.[1] The rate would be influenced by the vascularity of the tissue.
-
Systemic Absorption: The addition of a vasoconstrictor, such as epinephrine, is a common practice with local anesthetics to decrease the rate of systemic absorption.[10] This prolongs the duration of action at the desired site and reduces the risk of systemic toxicity.[10]
3.2. Distribution
Once absorbed into the systemic circulation, local anesthetics are distributed to all tissues. The extent of distribution is influenced by the drug's lipid solubility and protein binding. Highly vascular organs such as the brain, heart, liver, and kidneys will initially receive higher concentrations.
3.3. Metabolism
As an ester-type local anesthetic, this compound is expected to be rapidly metabolized by plasma pseudocholinesterases (butyrylcholinesterase).[9] This hydrolysis would likely lead to the formation of 3-amino-4-hydroxybenzoic acid and methanol. This rapid metabolism in the plasma is a characteristic feature of ester anesthetics and generally results in a shorter half-life compared to amide-type local anesthetics, which are metabolized in the liver.[9]
3.4. Excretion
The metabolites of this compound are expected to be water-soluble and excreted by the kidneys into the urine.
3.5. Summary of Predicted Pharmacokinetic Parameters
The following table provides a hypothetical summary of the expected pharmacokinetic properties of this compound, contrasted with the known parameters of Benzocaine, another topical ester anesthetic.
| Parameter | This compound (Predicted) | Benzocaine (for comparison) |
| Route of Administration | Topical | Topical |
| Primary Metabolism | Hydrolysis by plasma pseudocholinesterases | Hydrolysis by plasma pseudocholinesterases |
| Primary Metabolites | 3-amino-4-hydroxybenzoic acid, methanol | Para-aminobenzoic acid (PABA), ethanol |
| Systemic Half-life | Short | Short |
| Excretion | Renal (as metabolites) | Renal (as metabolites) |
Note: The data for this compound is predictive and not based on direct experimental evidence.
Experimental Protocols
To fully characterize the pharmacokinetics and pharmacodynamics of this compound, a series of in vitro and in vivo experiments would be required. The following outlines standard methodologies.
4.1. In Vitro Pharmacodynamic Studies
-
Electrophysiology (Patch Clamp): This technique would be used to directly measure the blocking effect of this compound on voltage-gated sodium channels in isolated neurons or cultured cells expressing these channels. The concentration-response relationship would be determined to calculate the IC₅₀ (half-maximal inhibitory concentration).
-
Radioligand Binding Assays: These assays would determine the binding affinity (Kᵢ) of this compound to the sodium channel receptor site. This involves competing with a radiolabeled ligand known to bind to the channel.
4.2. In Vitro Pharmacokinetic Studies
-
Plasma Stability Assay: This experiment would confirm the predicted rapid hydrolysis of this compound by incubating it with human plasma and measuring its degradation over time.
-
Metabolite Identification: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be used to identify the metabolites formed during the plasma stability assay.
4.3. In Vivo Studies
-
Animal Models of Anesthesia: A common model is the rat sciatic nerve block. This compound would be injected near the sciatic nerve, and the onset, duration, and intensity of the sensory and motor block would be measured.
-
Pharmacokinetic Studies in Animals: After administering this compound to an animal model (e.g., rats or rabbits) via a relevant route, blood samples would be collected at various time points. The concentration of this compound and its primary metabolites would be measured to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, clearance, and elimination half-life.
-
Toxicology Studies: Acute toxicity studies in animal models (e.g., mice) would be conducted to determine the LD₅₀ (median lethal dose) and to observe any signs of systemic toxicity, such as effects on the central nervous and cardiovascular systems.[11][12]
4.4. Experimental Workflow Diagram
The logical flow of experiments to characterize a local anesthetic like this compound is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 536-25-4 | this compound| Orthoderm; Orthoform; Aminobenz; NSC 9813; NSC9813; NSC-9813;Methyl 3-amino-4-hydroxybenzoate|BioChemPartner [m.biochempartner.com]
- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 7. Local anesthetic - Wikipedia [en.wikipedia.org]
- 8. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 10. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of animal studies to determine the effects and human risks of environmental toxicants (drugs, chemicals, and physical agents) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthocaine: A Technical Guide to the Methyl Ester of 3-Amino-4-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and biological activity. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a white to beige crystalline solid.[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [2][4][5] |
| Molecular Weight | 167.16 g/mol | [2][5] |
| CAS Number | 536-25-4 | [2][4] |
| Melting Point | 141-143 °C | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and DMSO. | [2][4] |
| pKa | 8.15 ± 0.18 (Predicted) | [3] |
| Appearance | White to light yellow powder/crystal | [6] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nitration of p-hydroxy methyl benzoate followed by the reduction of the nitro group.[1][7]
Experimental Protocol: Synthesis of this compound from p-Hydroxy Methyl Benzoate
Materials:
-
p-Hydroxy methyl benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Methanol
-
Ice
-
Distilled Water
-
Beakers
-
Erlenmeyer flasks
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH indicator paper
Procedure:
Step 1: Nitration of p-Hydroxy Methyl Benzoate
-
In a flask, dissolve p-hydroxy methyl benzoate in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice with constant stirring.
-
Filter the precipitated methyl 3-nitro-4-hydroxybenzoate, wash with cold water until the washings are neutral to litmus paper, and dry the product.
Step 2: Reduction of Methyl 3-Nitro-4-hydroxybenzoate
-
Suspend the dried methyl 3-nitro-4-hydroxybenzoate in a mixture of ethanol and water.
-
Heat the suspension to reflux.
-
Gradually add sodium dithionite to the refluxing mixture. The color of the solution should change, indicating the reduction of the nitro group.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water or methanol-water, to obtain pure methyl 3-amino-4-hydroxybenzoate.
-
Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Thin Layer Chromatography (TLC)
TLC is used to monitor the progress of the reaction and assess the purity of the final product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used. The exact ratio may need to be optimized.
-
Visualization: UV light (254 nm) or staining with an appropriate agent (e.g., iodine vapor).
Spectroscopic Data
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H and O-H stretching (broad) |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~1700 | C=O (ester) stretching |
| ~1600, ~1480 | Aromatic C=C stretching |
| ~1250 | C-O (ester) stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.6-7.8 (m, 2H, Ar-H)
-
δ ~6.8 (d, 1H, Ar-H)
-
δ ~4.5 (br s, 2H, -NH₂)
-
δ ~3.9 (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~167 (C=O)
-
δ ~150 (Ar-C-OH)
-
δ ~138 (Ar-C-NH₂)
-
δ ~125-130 (Ar-CH)
-
δ ~115 (Ar-CH)
-
δ ~52 (-OCH₃)
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 167
-
Key Fragmentation Peaks:
-
m/z = 136 ([M-OCH₃]⁺)
-
m/z = 108 ([M-COOCH₃]⁺)
-
Biological Activity and Mechanism of Action
This compound functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[8][9] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.
Quantitative Biological Data
| Compound | Target | IC₅₀ | LD₅₀ (species, route) |
| Benzocaine | Voltage-gated Na⁺ channel | 0.8 mM | 2500 mg/kg (rat, oral) |
| Lidocaine | Voltage-gated Na⁺ channel | ~60 µM (inactivated state) | 459 mg/kg (rat, oral) |
Experimental Protocol: In Vivo Local Anesthetic Activity (Sciatic Nerve Block Model)
Animals:
-
Adult male Wistar rats (200-250 g)
Materials:
-
This compound solution (e.g., 0.5%, 1%, 2% in sterile saline)
-
Positive control: Lidocaine solution (2%)
-
Negative control: Sterile saline
-
Insulin syringes
-
Forceps
-
Heating lamp
Procedure:
-
Anesthetize the rats lightly with a suitable anesthetic (e.g., isoflurane).
-
Shave the hair on the lateral aspect of the thigh.
-
Identify the injection site posterior to the greater trochanter.
-
Inject 0.2 mL of the test solution (this compound, Lidocaine, or saline) perineurally to the sciatic nerve.
-
Assess the motor blockade at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) by observing the animal's ability to use the injected limb. A common method is the tail-flick test or observing the response to a gentle pinch of the paw.
-
The onset of action is the time taken to achieve complete motor blockade.
-
The duration of action is the time from the onset of complete blockade to the time when the motor function returns to normal.
Toxicity Profile
Experimental Protocol: Acute Toxicity Study (LD₅₀ Determination)
Animals:
-
Mice or rats (specific strain, age, and sex should be recorded)
Materials:
-
This compound in a suitable vehicle
-
Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Animal cages
-
Observation sheets
Procedure (Up-and-Down Procedure - a method to reduce animal use):
-
Dose a single animal with a starting dose of this compound.
-
Observe the animal for signs of toxicity and mortality for a defined period (e.g., 24-48 hours).
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued for a series of animals.
-
The LD₅₀ is calculated from the pattern of outcomes using appropriate statistical methods.
-
All observations, including clinical signs of toxicity, should be meticulously recorded.
Conclusion
This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a local anesthetic with a well-defined chemical structure and synthesis pathway. This guide has provided a comprehensive overview of its properties, synthesis, and methods for its analytical and biological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of anesthetic drug development. Further studies are warranted to fully elucidate its quantitative biological activity and toxicity profile.
References
- 1. nysora.com [nysora.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. sophion.com [sophion.com]
- 7. surimex.com.au [surimex.com.au]
- 8. MTT (Assay protocol [protocols.io]
- 9. nysora.com [nysora.com]
Orthocaine: An In-depth Technical Guide to its Early Studies and Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. As one of the earlier synthetic local anesthetics, its study provides valuable insight into the historical development of pain management pharmaceuticals. This technical guide consolidates the available early literature on this compound, presenting its chemical properties, synthesis, and mechanism of action. Due to its limited use and the era of its discovery, extensive quantitative pharmacological data comparable to modern standards is scarce in readily available literature.
Chemical and Physical Properties
This compound is an ester of p-hydroxybenzoic acid.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl 3-amino-4-hydroxybenzoate | [2] |
| Synonyms | Orthoform, Orthoform New, Aminobenz | [2] |
| CAS Number | 536-25-4 | [2] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molar Mass | 167.16 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 141-143 °C | [2] |
| Solubility | Sparingly soluble in water | [3] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound in early studies involved a two-step process starting from p-hydroxybenzoic acid.
Step 1: Nitration of p-hydroxybenzoic acid
Step 2: Esterification and Reduction
The resulting 4-hydroxy-3-nitrobenzoic acid is then esterified and the nitro group is reduced to an amino group to yield this compound. Again, specific, detailed protocols from the original discoverers, Einhorn and Oppenheimer, are not available in modern digital archives. A general representation of this workflow is provided below.
Mechanism of Action
As a local anesthetic, this compound's mechanism of action is consistent with other drugs in its class: the blockade of voltage-gated sodium channels in nerve membranes.[4] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials and preventing the transmission of pain signals.
The interaction of local anesthetics with sodium channels is state-dependent, with higher affinity for the open and inactivated states of the channel. While specific binding affinity and IC50 values for this compound are not available in the reviewed literature, this general mechanism is well-established for local anesthetics.
Metabolism
The metabolism of this compound, as an ester of p-hydroxybenzoic acid, is presumed to follow the metabolic pathways of other parabens. These compounds are primarily metabolized in the liver and other tissues by esterases, which hydrolyze the ester bond to yield p-hydroxybenzoic acid and the corresponding alcohol (in this case, methanol).[5][6] The resulting p-hydroxybenzoic acid can then undergo further conjugation reactions, such as glucuronidation or sulfation, before being excreted.[7][8]
Quantitative Data
A comprehensive search of available early literature and modern databases did not yield specific quantitative data on the potency of this compound, such as IC50 values for sodium channel blockade or binding affinities. The table below includes IC50 values for other local anesthetics to provide a comparative context for the potency of this class of drugs.
| Local Anesthetic | IC50 for Na+ Channel Block (μM) | Reference |
| Tetracaine | 0.7 | [9] |
| Bupivacaine | 27 | [9] |
| Lidocaine | 204 | [9] |
| Procaine | 60 | [9] |
| This compound | Data not available |
Conclusion
This compound represents an early milestone in the development of synthetic local anesthetics. While its clinical use was limited due to poor solubility, its study contributed to the foundational understanding of structure-activity relationships in this drug class. This guide has summarized the available information on its chemical properties, synthesis, and mechanism of action based on early literature. The lack of specific quantitative pharmacological data highlights the challenges in retrospectively applying modern standards to historical pharmaceutical research. Further investigation into archived, non-digitized historical chemical and pharmacological journals may yet uncover more detailed information about this early anesthetic.
References
- 1. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant Action of the Chloroform Fraction of Orthosiphon stamineus via NO/cGMP Pathway, Potassium and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.hathitrust.org [catalog.hathitrust.org]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophysiological Effects of Orthocaine on Nerve Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct electrophysiological data for Orthocaine (Methyl 3-amino-4-hydroxybenzoate), a local anesthetic developed in the 1890s, is scarce in modern scientific literature due to its limited historical use and low water solubility.[1][2] This guide will therefore detail the fundamental electrophysiological effects of local anesthetics on nerve cells by using the extensively studied and representative compound, Lidocaine , as the primary exemplar. The core mechanisms described are foundational to the action of this class of drugs, including this compound.
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism by which local anesthetics exert their effect is the blockade of voltage-gated sodium channels (Nav) in the neuronal cell membrane.[3][4] These channels are integral to the initiation and propagation of action potentials.[5] By binding to a specific receptor site within the inner pore of the Nav channel, these drugs physically obstruct the influx of sodium ions (Na⁺), which is necessary for membrane depolarization.[5][6] This action increases the threshold for electrical excitability, slows the propagation of nerve impulses, and, at sufficient concentrations, prevents the generation of an action potential altogether, resulting in a reversible block of nerve conduction.[7]
The interaction is highly dependent on the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis.
The Modulated Receptor Hypothesis
The Modulated Receptor Hypothesis is a cornerstone model that explains the voltage- and use-dependent nature of local anesthetic action.[6][8][9][10] It posits that the affinity of the local anesthetic for its binding site on the sodium channel changes depending on the channel's conformational state.[8][9]
-
Resting State: Channels have a low affinity for the drug.
-
Open and Inactivated States: Channels have a significantly higher affinity for the drug.[11]
Because nerve impulses involve the rapid transition of sodium channels from a resting to an open and then inactivated state, neurons that are firing more frequently are more susceptible to blockade. This phenomenon is known as "use-dependent" or "phasic" block.[9][11] The drug effectively "traps" channels in a non-conducting state, stabilizing the inactivated conformation and prolonging the refractory period.[6]
Caption: Modulated Receptor Hypothesis state diagram.
Quantitative Data Presentation: Effects of Lidocaine
The following tables summarize key quantitative data on the electrophysiological effects of Lidocaine on nerve cells, derived from various experimental studies.
Table 1: Inhibitory Effects of Lidocaine on Voltage-Gated Ion Channels
| Channel Type | Neuron/Cell Type | IC₅₀ (Concentration for 50% Inhibition) | Reference(s) |
|---|---|---|---|
| Total Voltage-Gated Na⁺ Current (INa) | Dorsal Root Ganglion (DRG) Neurons | 1.42 ± 0.17 mM | [5] |
| TTX-Resistant Na⁺ Current (TTX-R INa) | Dorsal Root Ganglion (DRG) Neurons | 0.44 ± 0.09 mM | [5] |
| Hyperpolarization-Activated Cation Current (Ih) | Thalamocortical Neurons | 72 µM | [12] |
| Hyperpolarization-Activated Cation Current (Ih) | Spinal Substantia Gelatinosa Neurons | 80 µM | [13] |
| Voltage-Gated K⁺ Channels | Various Neurons | 10- to 80-fold lower affinity than for Na⁺ channels |[14] |
Table 2: Effects of Lidocaine on Neuronal Action Potential (AP) Parameters
| Parameter | Effect | Neuron/Cell Type | Reference(s) |
|---|---|---|---|
| Peak Amplitude | Decreased | Spinal Dorsal Horn Neurons | [15] |
| Decreased | Rat Superior Cervical Ganglia | [7] | |
| Duration | Increased | Spinal Dorsal Horn Neurons | [15] |
| Increased | Rat Superior Cervical Ganglia | [7] | |
| Firing Threshold | Increased | Rat Superior Cervical Ganglia | [7] |
| Maximum Depolarization Rate (Vmax) | Decreased | Spinal Dorsal Horn Neurons | [15] |
| Maximum Repolarization Rate | Decreased | Spinal Dorsal Horn Neurons | [15] |
| Repetitive Firing | Reduced | Tonically Firing Spinal Neurons |[15] |
Secondary Effects on Other Ion Channels
While Nav channels are the primary target, local anesthetics also affect other ion channels, which contributes to their overall electrophysiological profile.
-
Potassium Channels (Kv): Lidocaine blocks voltage-gated potassium channels, albeit with significantly lower affinity than for sodium channels.[14] This inhibition of the outward K⁺ current, which is responsible for the repolarization phase, leads to a broadening of the action potential duration.[14][15]
-
Hyperpolarization-Activated Cation Channels (HCN): Lidocaine is a potent inhibitor of the current generated by HCN channels, known as Ih.[12][13] This current is important for setting the resting membrane potential and for rhythmic firing in some neurons. Inhibition of Ih can lead to membrane hyperpolarization and a reduction in spontaneous firing.[12]
Experimental Protocols
The gold-standard technique for studying the electrophysiological effects of drugs on nerve cells is the whole-cell patch-clamp method.[16]
Whole-Cell Patch-Clamp Protocol for Recording Ion Currents
This protocol describes a typical procedure for measuring the effect of a local anesthetic on voltage-gated sodium currents in cultured neurons.
-
Cell Preparation: Neurons (e.g., primary dorsal root ganglion neurons) are cultured on glass coverslips.[11]
-
Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH is adjusted to 7.4 with NaOH. To isolate Na⁺ currents, K⁺ channel blockers (e.g., Tetraethylammonium) and Ca²⁺ channel blockers (e.g., CdCl₂) are often added.[11]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 ATP-Mg. pH is adjusted to 7.2 with KOH. For Na⁺ current recording, K⁺ is often replaced with Cs⁺ to block outward K⁺ currents.[11]
-
Drug Solution: Lidocaine is prepared as a concentrated stock (e.g., 10 mM in deionized water) and diluted to final concentrations in the external solution on the day of the experiment.[11]
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip with a resistance of 2-5 MΩ when filled with the internal solution.[11]
-
Recording Procedure:
-
A coverslip is placed in a recording chamber on a microscope and continuously perfused with the external solution.
-
The micropipette, filled with internal solution, is guided to a neuron using a micromanipulator.
-
Gentle suction is applied to form a high-resistance "giga-ohm seal" between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction ruptures the membrane patch, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.[16]
-
-
Data Acquisition (Voltage-Clamp Mode):
-
The membrane potential is held at a negative potential (e.g., -90 mV) where most Nav channels are in the resting state.
-
A series of depolarizing voltage steps (e.g., to 0 mV) are applied to activate the channels, and the resulting inward Na⁺ current is recorded.
-
Control recordings are made, after which the bath solution is switched to one containing Lidocaine, and the protocol is repeated to measure the degree of current inhibition.
-
Caption: Experimental workflow for a whole-cell patch-clamp experiment.
Signaling and Logical Pathway
The action of this compound, like other local anesthetics, is not a classical signaling pathway involving secondary messengers. Instead, it is a direct physical interaction with an ion channel. The logical flow from drug application to the physiological effect can be visualized as follows.
Caption: Logical pathway of local anesthetic action on a nerve cell.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Eugenol and lidocaine inhibit voltage-gated Na+ channels from dorsal root ganglion neurons with different mechanisms [frontiersin.org]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Commentary: A Revised View of Local Anesthetic Action: What Channel State Is Really Stabilized? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Lidocaine blocks the hyperpolarization-activated mixed cation current, I(h), in rat thalamocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of lidocaine's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
Unveiling the Enigmatic Off-Target Profile of Orthocaine: A Technical Guide to Potential Molecular Interactions Beyond Sodium Channels
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Orthocaine, a local anesthetic with a history of clinical use, is primarily recognized for its therapeutic effect of blocking voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. However, the broader pharmacological profile of this compound, particularly its interactions with molecular targets beyond its primary mechanism of action, remains largely uncharted territory in published scientific literature. This technical guide aims to bridge this knowledge gap by providing an in-depth exploration of the potential molecular targets of this compound, drawing upon the established off-target effects of the wider class of local anesthetics.
The ensuing sections will delve into the known interactions of local anesthetics with various ion channels, G-protein coupled receptors (GPCRs), and enzymes. While direct quantitative data for this compound is scarce, this document compiles and presents analogous data from structurally and functionally related local anesthetics such as lidocaine, procaine, and bupivacaine. This information serves as a critical foundation for researchers and drug development professionals to formulate hypotheses and design future investigations into the comprehensive molecular pharmacology of this compound. The presented experimental protocols and signaling pathway diagrams are intended to provide a practical framework for such studies.
Potential Molecular Targets of this compound
Based on the documented off-target effects of other local anesthetics, the following molecular families are posited as potential interaction partners for this compound.
Potassium Channels
Local anesthetics have been demonstrated to modulate the activity of various potassium channel subtypes, which could contribute to both their therapeutic and toxic effects.
Quantitative Data for Local Anesthetic Interaction with Potassium Channels
| Local Anesthetic | Potassium Channel Subtype | Effect | IC50 / Ki | Reference |
| Bupivacaine | Tandem pore domain potassium channel (TASK) | Inhibition | 41 µM | [1] |
| Lidocaine | Tandem pore domain potassium channel (TASK) | Inhibition | 222 µM | [1] |
| Tetracaine | Tandem pore domain potassium channel (TASK) | Inhibition | 668 µM | [1] |
| Bupivacaine | ATP-sensitive potassium (KATP) channels | Inhibition | 29 µM | [2] |
| Lidocaine | ATP-sensitive potassium (KATP) channels | Inhibition | 43 µM | [2] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is a standard method for characterizing the effects of compounds on ion channels expressed in a heterologous system.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the specific potassium channel subtype of interest. Incubate for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit potassium currents.
-
-
Compound Application: Perfuse the chamber with solutions containing varying concentrations of the local anesthetic.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Plot a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Signaling Pathway
Calcium Channels
Interactions with calcium channels represent another potential off-target effect of local anesthetics, which can have significant implications for cardiovascular and neuronal function.[3]
Quantitative Data for Local Anesthetic Interaction with Calcium Channels
Data for direct binding or functional inhibition of calcium channels by local anesthetics is often presented in terms of the concentration required to inhibit a physiological response mediated by calcium influx.
| Local Anesthetic | Calcium Channel Type | Effect | IC50 / Ki | Reference |
| Bupivacaine | L-type Ca2+ channels | Inhibition of ICa,L | Concentration-dependent inhibition (10-300 µM) | [4] |
| Lidocaine | Voltage-dependent Ca2+ channels | Inhibition of KCl-evoked [Ca2+]i transients | Potency: Bupivacaine > Ropivacaine > Lidocaine | [3] |
Experimental Protocol: Whole-Cell Patch Clamp of Cardiomyocytes
This technique allows for the direct measurement of ion channel currents in isolated cells.
-
Cell Isolation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., hamster) via enzymatic digestion.
-
Patch Clamp Recording:
-
Use a glass micropipette to form a high-resistance seal (gigaohm) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of total cellular currents.
-
Apply voltage protocols to isolate and record L-type calcium currents (ICa,L).
-
-
Compound Application: Perfuse the recording chamber with solutions containing the local anesthetic at various concentrations.
-
Data Analysis: Measure the effect of the compound on the current-voltage (I-V) relationship, channel activation, and inactivation kinetics. Determine the concentration-dependent block of the peak ICa,L.
Experimental Workflow
G-Protein Coupled Receptors (GPCRs)
Local anesthetics can interact with GPCRs, particularly muscarinic acetylcholine receptors, which could explain some of their non-anesthetic effects.
Quantitative Data for Local Anesthetic Interaction with Muscarinic Receptors
| Local Anesthetic | Receptor Subtype | Effect | Affinity Constant (Ki) / IC50 | Reference |
| Tetracaine | Muscarinic Receptors | Competitive Inhibition | 2.6 x 10^5 M-1 | [1] |
| Prilocaine | Muscarinic Receptors | Competitive Inhibition | 2.6 x 10^3 M-1 | [1] |
| Lidocaine | m1 Muscarinic Receptors | Non-competitive Inhibition | IC50 = 18 nM | [5] |
| Lidocaine | m3 Muscarinic Receptors | Non-competitive Inhibition | IC50 = 370 nM | [6] |
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare crude synaptosomal membranes from an appropriate tissue source (e.g., guinea-pig brain).
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB).
-
Add increasing concentrations of the unlabeled local anesthetic.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioactivity from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the local anesthetic that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway
Enzymes
Certain enzymes, such as acetylcholinesterase, have been shown to be inhibited by local anesthetics.
Quantitative Data for Local Anesthetic Interaction with Acetylcholinesterase
Although specific data for this compound is lacking, other ester-type local anesthetics, which are structurally related, have been shown to inhibit acetylcholinesterase.
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity
This is a colorimetric method to measure acetylcholinesterase activity.[7]
-
Reaction Mixture: Prepare a reaction mixture in a microplate well containing a buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine (the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Enzyme and Inhibitor: Add a known concentration of acetylcholinesterase enzyme to the wells. For inhibition studies, pre-incubate the enzyme with various concentrations of the local anesthetic before adding the substrate.
-
Colorimetric Measurement: The hydrolysis of acetylthiocholine by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Data Acquisition: Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the local anesthetic. Determine the IC50 value from the concentration-response curve.
Logical Relationship
Conclusion and Future Directions
While the primary mechanism of this compound's action as a local anesthetic is through the blockade of voltage-gated sodium channels, the evidence from related compounds strongly suggests a broader pharmacological profile. The potential for this compound to interact with potassium channels, calcium channels, G-protein coupled receptors, and various enzymes warrants dedicated investigation. The absence of specific data for this compound highlights a significant gap in our understanding of this compound.
The experimental protocols and conceptual frameworks presented in this technical guide are intended to serve as a roadmap for future research. Elucidating the off-target interactions of this compound is crucial for a comprehensive understanding of its therapeutic efficacy, potential side effects, and for identifying new therapeutic applications. Researchers are encouraged to employ the described methodologies to generate robust, quantitative data on this compound's molecular targets beyond sodium channels, thereby contributing to a more complete and nuanced understanding of this local anesthetic.
References
- 1. The interaction of amine local anaesthetics with muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes [pubmed.ncbi.nlm.nih.gov]
- 3. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupivacaine inhibition of L-type calcium current in ventricular cardiomyocytes of hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local anesthetic inhibition of m1 muscarinic acetylcholine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Orthocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic developed in the late 19th century. While its use has been limited due to low water solubility, it remains a relevant compound for research in medicinal chemistry and drug development, particularly for topical applications.[1] These application notes provide detailed protocols for two primary synthetic routes to obtain this compound, along with characterization data and workflow visualizations.
Synthesis of this compound
There are two common and effective methods for the synthesis of this compound:
-
Two-Step Synthesis from p-Hydroxy Methyl Benzoate: This is a widely cited method that involves the nitration of the starting material followed by the reduction of the resulting nitro group to an amine.[2]
-
Direct Esterification of 3-Amino-4-hydroxybenzoic Acid: This method involves the direct conversion of the carboxylic acid to its methyl ester.[3]
Protocol 1: Two-Step Synthesis from p-Hydroxy Methyl Benzoate
This protocol is divided into two main experimental procedures: the nitration of p-hydroxy methyl benzoate and the subsequent reduction of the nitro-intermediate.
Experimental Workflow (Protocol 1)
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Nitration of p-Hydroxy Methyl Benzoate
Objective: To introduce a nitro group at the 3-position of the aromatic ring of p-hydroxy methyl benzoate.
Materials:
-
p-Hydroxy methyl benzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Cold Water
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the desired amount of p-hydroxy methyl benzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0-10°C.[4]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.[4]
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of p-hydroxy methyl benzoate with constant stirring. The temperature of the reaction mixture should be maintained between 5-15°C throughout the addition, which typically takes about one hour.[4]
-
After the addition is complete, continue stirring for an additional 15 minutes.[4]
-
Pour the reaction mixture onto a generous amount of crushed ice.[4]
-
Filter the crude methyl 3-nitro-4-hydroxybenzoate precipitate and wash it thoroughly with cold water.[4]
-
The crude product can be recrystallized from methanol to obtain a purer solid.[4]
Step 2: Reduction of Methyl 3-nitro-4-hydroxybenzoate
Objective: To reduce the nitro group of the intermediate to an amino group, yielding this compound. Sodium dithionite is an effective reducing agent for this transformation.[2][4]
Materials:
-
Methyl 3-nitro-4-hydroxybenzoate (from Step 1)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (30% aqueous solution)
-
Ice-cold water
-
Three-necked flat-bottom flask with a reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a three-necked flat-bottom flask equipped with a reflux condenser, dissolve the methyl 3-nitro-4-hydroxybenzoate (0.065 mol) in boiling 30% ethanol (100 ml).[4]
-
To this boiling solution, add sodium dithionite portion-wise until the solution becomes nearly colorless.[4]
-
Once the reaction is complete, reduce the volume of the alcohol by one-third via distillation.[4]
-
Triturate the residual liquid with ice-cold water. A colorless, shiny product should precipitate.[4]
-
Filter the product, wash with cold water, and dry.[4]
-
The crude this compound can be further purified by recrystallization from hot water.[4]
Protocol 2: Direct Esterification of 3-Amino-4-hydroxybenzoic Acid
This protocol describes a one-step synthesis of this compound via Fischer esterification.
Experimental Workflow (Protocol 2)
Caption: Workflow for the direct esterification of 3-Amino-4-hydroxybenzoic Acid.
Procedure A: Using Sulfuric Acid as a Catalyst
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-amino-4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.[3]
-
Heat the mixture at reflux temperature overnight.[3]
-
After cooling to room temperature, quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[3]
-
Purify the crude this compound by recrystallization or column chromatography.
Procedure B: Using Trimethylsilyl Chloride
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Round-bottom flask
-
Stirring apparatus
-
Heating apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid (0.40 g, 2.61 mmol) in anhydrous methanol (10 mL).[3]
-
Add trimethylsilyl chloride (0.75 mL, 5.94 mmol) to the solution.[3]
-
Stir the reaction mixture at 55°C for 48 hours.[3]
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford methyl 3-amino-4-hydroxybenzoate as a white solid.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.
| Compound | Synthesis Step | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Analytical Data |
| Methyl 3-nitro-4-hydroxybenzoate | Nitration | p-Hydroxy methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | ~95%[4] | 66-69[2][4] | IR, TLC[2] |
| This compound (Methyl 3-amino-4-hydroxybenzoate) | Reduction | Methyl 3-nitro-4-hydroxybenzoate | Sodium Dithionite | High | 98-100[2][4] | IR, Mass Spec, NMR, TLC[2][4] |
| This compound (Methyl 3-amino-4-hydroxybenzoate) | Esterification (TMSCl) | 3-Amino-4-hydroxybenzoic acid | TMSCl, Methanol | 57%[3] | - | Column Chromatography[3] |
Mechanism of Action: A Brief Overview
As a local anesthetic, this compound is expected to exert its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of nerve impulses.
Signaling Pathway (Conceptual)
References
Application Notes and Protocols for Using Orthocaine in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine is a local anesthetic belonging to the ester class of compounds. Like other local anesthetics, its primary mechanism of action is the modulation of ion channel activity, leading to a blockade of nerve impulse conduction. The gold-standard technique for investigating the direct interaction of compounds like this compound with ion channels is patch-clamp electrophysiology. This method allows for high-resolution recording of ion channel currents, providing detailed insights into the compound's potency, mechanism of action, and potential off-target effects.
These application notes provide a comprehensive guide to utilizing patch-clamp techniques to study the effects of this compound on voltage-gated sodium (Nav) and potassium (Kv) channels.
Mechanism of Action
Local anesthetics like this compound are thought to exert their effects by blocking voltage-gated sodium channels.[1] As neutral molecules at physiological pH, they can diffuse across the cell membrane.[2] Once inside the cell, they are believed to bind to a receptor site within the inner pore of the sodium channel.[3] This binding preferentially stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[3] This state-dependent binding leads to a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced in rapidly firing neurons.[1] While Nav channels are the primary target, higher concentrations of local anesthetics may also affect other ion channels, such as potassium channels.[4]
Mechanism of this compound action on a voltage-gated sodium channel.
Quantitative Data: Effects of Benzocaine on Ion Channels
The following tables summarize quantitative data for the proxy compound, benzocaine, from whole-cell patch-clamp studies. This data provides an expected range of potencies and effects for a compound like this compound.
Table 1: IC50 Values of Benzocaine for Voltage-Gated Sodium (Nav) Channels
| Channel Subtype | Cell Type | Holding Potential (mV) | IC50 (µM) | Reference(s) |
| Nav1.5 | HEK293 | -120 | 47.0 ± 5.4 | [5] |
| Nav1.7 | HEK293 | - | 133 | [6][7] |
| Nav1.8 | - | - | Data not available | |
| Nav1.9 | HEK293 | - | 351 | [6] |
Table 2: Effects of Benzocaine on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | Cell Type | Effect | KD (µM) | Reference(s) |
| hKv1.5 | Mouse Cells | Inhibition | 901 ± 81 | [8] |
| hKv1.5 | Mouse Cells | Potentiation (at 10 nM) | - | [8] |
Experimental Protocols
The following are detailed protocols for characterizing the effects of a local anesthetic like this compound on voltage-gated ion channels using the whole-cell patch-clamp technique.
Experimental Workflow Overview
A generalized workflow for a whole-cell patch-clamp experiment.
Protocol 1: Determining the IC50 for Tonic Block of Nav Channels
This protocol is designed to determine the concentration of this compound that inhibits 50% of the sodium current from the resting state of the channels.[3]
1. Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the human Nav subtype of interest.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy cell and form a giga-ohm seal (>1 GΩ).[9]
-
Rupture the membrane patch to achieve the whole-cell configuration.[9]
-
Compensate for pipette and whole-cell capacitance.
4. Voltage-Clamp Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the majority of Nav channels are in the resting state.[3]
-
Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.[3]
-
Repeat the test pulse at a low frequency (e.g., every 10-20 seconds) to avoid inducing a use-dependent block.[3]
5. Data Acquisition and Analysis:
-
Record baseline currents for several minutes to ensure stability.
-
Perfuse the chamber with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration before recording.
-
Measure the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Assessing Use-Dependent Block of Nav Channels
This protocol investigates the frequency-dependent inhibition of sodium channels by this compound, which is characteristic of its preferential binding to the open and inactivated states.[3]
1. Cell Preparation and Solutions:
-
Follow the same procedures as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a stable whole-cell recording as described in Protocol 1.
3. Voltage-Clamp Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a specific frequency (e.g., 5 Hz or 10 Hz).[3]
-
Record the peak inward current for each pulse in the train.
4. Data Acquisition and Analysis:
-
Record a baseline pulse train in the absence of the drug.
-
Apply a fixed concentration of this compound (e.g., near the IC50 for tonic block) and allow it to equilibrate.
-
Apply the same pulse train and record the currents.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train for both control and drug conditions.
-
Plot the normalized peak current as a function of the pulse number to visualize the development of the use-dependent block.
Protocol 3: Investigating Effects on Kv Channels
This protocol is designed to assess the potential off-target effects of this compound on voltage-gated potassium channels.
1. Cell Preparation:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the Kv subtype of interest (e.g., hKv1.5).
2. Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Channel Blockers: To isolate potassium currents, add Tetrodotoxin (TTX, 0.5 µM) to the external solution to block Nav channels.
-
This compound Stock Solution: Prepare as in Protocol 1.
3. Electrophysiological Recording:
-
Establish a stable whole-cell recording as described in Protocol 1.
4. Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents.
5. Data Acquisition and Analysis:
-
Record a family of potassium currents at baseline.
-
Apply various concentrations of this compound and repeat the voltage-step protocol.
-
Measure the steady-state outward current at a specific voltage step (e.g., +40 mV) for each concentration.
-
Plot a dose-response curve to determine the IC50 for potassium channel inhibition.
-
Analyze changes in the voltage-dependence of activation by fitting the normalized conductance-voltage relationship with a Boltzmann function.
References
- 1. benchchem.com [benchchem.com]
- 2. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Differential Effects of Voltage-Dependent Inactivation and Local Anesthetics on Kinetic Phases of Ca2+ Release in Frog Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Potencies for Inhibition of Nav1.7 and Nav1.8. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application of Orthocaine in Neuroscience Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocaine, chemically known as Methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century.[1] Its application in clinical and research settings has been historically limited due to its low solubility in water.[2] Consequently, there is a significant lack of modern research data on its specific applications in neuroscience models. These application notes, therefore, provide a generalized framework based on the well-understood mechanisms of local anesthetics as a class. The information presented is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound or similar water-insoluble local anesthetics in neuroscience research, with the explicit understanding that specific experimental parameters would require substantial optimization.
Introduction to this compound
This compound is a local anesthetic belonging to the ester class of these agents.[1][3] Developed in the 1890s, it was historically used in powdered form for topical application on painful wounds.[2] Unlike more contemporary local anesthetics such as lidocaine or bupivacaine, this compound's poor water solubility has largely precluded its use in injectable forms and has limited its investigation in modern neuroscience research.
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[4][5][6] By inhibiting these channels, local anesthetics effectively block nerve conduction, leading to a loss of sensation.
General Mechanism of Action of Local Anesthetics
Local anesthetics exert their effects by reversibly binding to voltage-gated sodium channels in the nerve membrane.[4][5][6] The uncharged form of the anesthetic molecule is lipid-soluble and can diffuse across the cell membrane into the axoplasm. Once inside the neuron, the molecule equilibrates into its charged, cationic form. This charged form then binds to a specific receptor site within the pore of the sodium channel, primarily when the channel is in its open or inactivated state.[5][6] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization. Consequently, the action potential is not generated or propagated, and nerve conduction is blocked.
Potential Applications in Neuroscience Research Models (Inferred)
While specific applications of this compound in neuroscience are not documented in recent literature, its properties as a local anesthetic suggest potential uses in various in vitro models:
-
In vitro electrophysiology (Patch-clamp, Extracellular recordings): this compound could be used to study the role of sodium channels in neuronal excitability in brain slices or cultured neurons. Its low water solubility would necessitate the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration that does not independently affect neuronal function.
-
Neurotransmitter Release Assays: By blocking action potential propagation, this compound could be used to investigate the component of neurotransmitter release that is independent of action potentials (i.e., spontaneous release).
-
Study of Localized Neural Circuits: In brain slice preparations, focal application of this compound could be used to reversibly silence specific neuronal populations or pathways to understand their contribution to network activity.
General Experimental Protocols (Inferred)
The following are generalized protocols that would require significant optimization for use with this compound due to its low solubility.
Preparation of this compound Stock Solution for In Vitro Use
Objective: To prepare a stock solution of this compound for application to in vitro neuroscience models.
Materials:
-
This compound (Methyl 3-amino-4-hydroxybenzoate) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Artificial cerebrospinal fluid (aCSF) or desired experimental buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent such as DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced neurotoxicity.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed aCSF or experimental buffer immediately before use. Ensure the final solution is clear and free of precipitates.
Assessment of Neuronal Excitability using Brain Slices
Objective: To assess the effect of this compound on neuronal excitability in acute brain slices using electrophysiological recordings.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex) from a rodent model.
-
aCSF for slicing and recording.
-
This compound working solution (prepared as in 4.1).
-
Electrophysiology rig with patch-clamp or extracellular recording capabilities.
-
Stimulating electrode.
-
Recording electrode.
Protocol:
-
Prepare acute brain slices according to standard laboratory protocols.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate and temperature.
-
Obtain a stable baseline recording of neuronal activity (e.g., field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings of action potentials).
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the neuronal activity for a sufficient duration to observe the effect of the drug.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
Analyze the changes in neuronal firing rate, action potential amplitude, or synaptic responses in the presence of this compound compared to baseline and washout.
Data Presentation
Due to the lack of specific research on this compound in modern neuroscience, quantitative data on its efficacy and potency are not available. The following table summarizes the general properties of local anesthetics.
| Property | General Description for Local Anesthetics | Specific Data for this compound |
| Chemical Class | Ester or Amide | Ester |
| Primary Mechanism | Blockade of voltage-gated sodium channels | Inferred to be the same |
| Site of Action | Intracellular side of the sodium channel pore | Inferred to be the same |
| Effect on Neurons | Inhibition of action potential generation and propagation | Inferred to be the same |
| Solubility | Varies; modern anesthetics are water-soluble | Low water solubility |
| Potency (IC50) | Varies widely depending on the specific agent | Not available in recent literature |
| Neurotoxicity | All local anesthetics can be neurotoxic at high concentrations | Not available in recent literature |
Neurotoxicity Considerations
All local anesthetics have the potential to be neurotoxic, especially at high concentrations or with prolonged exposure.[7][8][9] The neurotoxic effects can be concentration-dependent.[8] While specific neurotoxicity data for this compound is not available, it is crucial for researchers to perform dose-response studies to determine a working concentration that is effective for channel blockade without causing significant cell death or irreversible damage in their specific model system. Appropriate controls, including a vehicle control (e.g., aCSF with the same final concentration of DMSO), are essential in any experiment.
Conclusion
This compound is a historically significant but currently understudied local anesthetic. Its primary limitation is its low water solubility. While no modern, detailed protocols for its use in neuroscience research exist, the general principles of local anesthetic action provide a foundation for its potential investigation. Researchers interested in using this compound would need to undertake significant protocol development, particularly concerning its solubilization and the determination of effective, non-toxic concentrations. The information provided herein serves as a conceptual starting point for such endeavors.
References
- 1. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthoform—A Local Anesthetic for Open Wounds, Burns, Ulcers, Etc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Orthocaine: A Tool for Investigating Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine, a local anesthetic, serves as a valuable pharmacological tool for the study of ion channel function. While specific research on this compound is less abundant compared to other local anesthetics like lidocaine or bupivacaine, its mechanism of action is understood to be within the broader class of agents that modulate ion channel activity, primarily voltage-gated sodium channels. These application notes provide an overview of the utility of this compound in ion channel research, detailing its mechanism of action, effects on various ion channels, and protocols for its experimental use.
Mechanism of Action
Local anesthetics like this compound primarily function by blocking the propagation of action potentials in excitable cells, such as neurons.[1] The main molecular targets for this action are voltage-gated sodium channels (NaV).[2][3] The prevailing model for this interaction is the modulated receptor hypothesis, which posits that local anesthetics bind with different affinities to the different conformational states of the channel (resting, open, and inactivated).[2][3]
The binding of the local anesthetic molecule is thought to occur at a receptor site within the inner pore of the sodium channel.[4][5] This interaction stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby inhibiting the influx of sodium ions that is crucial for the generation of an action potential.[3][4] This state-dependent binding leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing neurons.[3]
While voltage-gated sodium channels are the primary target, it is important to note that local anesthetics, likely including this compound, can also affect other ion channels, such as potassium (KV) and calcium (CaV) channels, although typically at higher concentrations.[6][7][8]
Quantitative Data: Comparative Inhibitory Effects of Local Anesthetics
Due to a scarcity of specific quantitative data for this compound in the scientific literature, the following tables summarize the half-maximal inhibitory concentrations (IC50) of other common local anesthetics on various ion channels. This information provides a comparative context for the expected potency of this compound.
Table 1: Inhibition of Voltage-Gated Sodium Channels (NaV) by Local Anesthetics
| Local Anesthetic | Channel Subtype | Cell Type | IC50 (µM) | Reference |
| Lidocaine | NaV1.7 | Xenopus oocytes | 450 | [9] |
| Lidocaine | NaV1.8 | Xenopus oocytes | 104 | [9] |
| Tetracaine | NaV (Tonic Block) | Peripheral Nerve Fibers | 0.7 | [6] |
| Bupivacaine | NaV (Tonic Block) | Peripheral Nerve Fibers | 27 | [6] |
| Procaine | NaV (Tonic Block) | Peripheral Nerve Fibers | 60 | [6] |
Table 2: Inhibition of Voltage-Gated Potassium Channels (KV) by Local Anesthetics
| Local Anesthetic | Channel Type/Subtype | Cell Type | IC50 (µM) | Reference |
| Lidocaine | IKn (Type 1 cells) | Rat Dorsal Root Ganglion Neurons | 5100 | [10] |
| Lidocaine | IKn (Type 2 cells) | Rat Dorsal Root Ganglion Neurons | 2200 | [10] |
| Bupivacaine | IKn (Type 1 cells) | Rat Dorsal Root Ganglion Neurons | 121 | [10] |
| Bupivacaine | IKn (Type 2 cells) | Rat Dorsal Root Ganglion Neurons | 57 | [10] |
| Tetracaine | IKn (Type 1 cells) | Rat Dorsal Root Ganglion Neurons | 1900 | [10] |
| Tetracaine | IKn (Type 2 cells) | Rat Dorsal Root Ganglion Neurons | 600 | [10] |
| Lidocaine | TASK | Xenopus oocytes | 222 | [11] |
| Bupivacaine | TASK | Xenopus oocytes | 41 | [11] |
| Tetracaine | TASK | Xenopus oocytes | 668 | [11] |
Experimental Protocols
The gold-standard technique for studying the effects of compounds like this compound on ion channel function is patch-clamp electrophysiology. This method allows for the direct measurement of ion currents through the channels in real-time.
Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine the IC50 of this compound on Voltage-Gated Sodium Channels
Objective: To determine the concentration of this compound required to inhibit 50% of the sodium current in a neuronal cell line.
Materials:
-
Cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably transfected with a specific NaV subtype, or primary neuronal cultures like dorsal root ganglion neurons).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Patch-clamp rig including amplifier, micromanipulator, microscope, and perfusion system.[12]
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh external and internal solutions and filter them (0.22 µm filter). Prepare a series of dilutions of this compound in the external solution to the desired final concentrations.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[13]
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit an inward sodium current. Record this control current.
-
Begin perfusion with the lowest concentration of this compound. Allow 2-3 minutes for the drug to equilibrate.
-
Record the sodium current in the presence of this compound using the same voltage protocol.
-
Repeat the perfusion and recording for each concentration of this compound, from lowest to highest.
-
After the highest concentration, perfuse with the drug-free external solution to test for washout (reversibility) of the block.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each this compound concentration.
-
Normalize the peak current at each concentration to the control current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpb.sav.sk [gpb.sav.sk]
- 8. benchchem.com [benchchem.com]
- 9. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for the Analytical Characterization of Orthocaine
Introduction
Orthocaine, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a local anesthetic.[1][2] Its synthesis and characterization are crucial for quality control and drug development.[1] This document provides detailed application notes and protocols for the characterization of this compound using three key analytical techniques: Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Mass Spectrometry (Mass Spec). These methods are fundamental in confirming the identity, purity, and structural integrity of the compound.[1]
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used technique for the separation and identification of compounds.[3] For local anesthetics like this compound, TLC provides a rapid and effective method for qualitative analysis and purity assessment.[1][4]
Application Note
This protocol describes the separation of this compound from potential impurities and related local anesthetics. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like cyclohexane and a polar solvent like triethylamine can be effective for separating local anesthetics.[5] Visualization of the spots can be achieved under UV light at 254 nm, where compounds with a chromophore will appear as dark spots on a fluorescent background.[4][5] Further characterization can be done using specific colorimetric reagents.[3][4]
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
This compound sample
-
Developing solvent: Cyclohexane-triethylamine (13:7, v/v)[5]
-
Spotting capillaries
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[7]
-
Sample Application: Dissolve the this compound standard and sample in a suitable solvent (e.g., methanol). Using a capillary tube, spot the standard and sample solutions on the starting line.[8] Allow the spots to dry completely.
-
Development: Pour the developing solvent into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with the solvent vapor. Place the TLC plate in the chamber, ensuring the starting line is above the solvent level.[7]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.[4][5]
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
| Compound | Mobile Phase | Rf Value (approx.) | Detection |
| This compound | Cyclohexane-triethylamine (13:7, v/v) | 0.1 - 0.3 (estimated) | UV (254 nm) |
| Procaine | Cyclohexane-triethylamine (13:7, v/v) | 0.08[5] | UV (254 nm) |
| Lidocaine | Cyclohexane-triethylamine (13:7, v/v) | 0.60[5] | UV (254 nm) |
Note: The Rf value for this compound is an estimation based on its polarity relative to other local anesthetics. Actual values should be determined experimentally.
Workflow Diagram
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A convenient TLC method for the identification of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ingentaconnect.com [ingentaconnect.com]
Orthocaine Administration in Animal Models: Application Notes and Protocols
A Note to the Researcher: Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century.[1] Due to its low solubility in water, its clinical and research applications have been historically limited, primarily confined to topical use as a dusting powder on painful wounds.[1] Consequently, detailed modern scientific literature regarding its administration routes, pharmacokinetics, and specific signaling pathways in animal models is scarce.
The following application notes and protocols are therefore based on established best practices for the administration of local anesthetics in common animal models. While direct quantitative data for this compound is unavailable, these guidelines provide a robust framework for researchers investigating sparingly soluble local anesthetic compounds.
I. General Properties of this compound
This compound is a white crystalline powder.[2] Its limited water solubility presents a significant challenge for parenteral administration, often necessitating the use of specialized vehicle formulations for in vivo studies.
II. Administration Routes and Protocols in Animal Models
The choice of administration route is critical and depends on the research question, the physicochemical properties of the anesthetic agent, and the animal model. Below are detailed protocols for common administration routes used in preclinical research.
Topical Administration
Given this compound's historical use, topical application is the most directly relevant administration route. This route is suitable for assessing local anesthetic effects on the skin and superficial tissues.
Experimental Protocol: Topical Application in a Rodent Model
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic regimen (e.g., isoflurane inhalation or a ketamine/xylazine cocktail injection). Shave the application area (e.g., the back or a specific dermatome) to ensure direct contact of the formulation with the skin.
-
Formulation Preparation: For a sparingly soluble compound like this compound, a suitable vehicle is required to ensure consistent application. This could be a cream, ointment, or a solution in a vehicle known to enhance dermal penetration (e.g., a mixture of ethanol, propylene glycol, and water). The concentration of this compound in the vehicle should be carefully determined and optimized.
-
Application: Apply a precise amount of the this compound formulation to the prepared skin area. The area can be covered with an occlusive dressing to enhance absorption and prevent removal by the animal.
-
Efficacy Assessment: The anesthetic effect can be measured by assessing the animal's response to a noxious stimulus (e.g., thermal stimulus via a heat lamp or mechanical stimulus via von Frey filaments) at predetermined time points after application.
-
Post-Procedure Care: After the experiment, remove any remaining formulation and monitor the animal for any signs of skin irritation or other adverse effects.
Subcutaneous (SC) Administration
Subcutaneous injection allows for the study of the local and systemic effects of an anesthetic. A suitable vehicle is crucial for administering a poorly soluble compound like this compound via this route.
Experimental Protocol: Subcutaneous Injection in Mice
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent."
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle is not in a blood vessel. Inject the desired volume of the this compound solution/suspension.
-
Volume: The maximum recommended subcutaneous injection volume for mice is 10 ml/kg per site.[3]
-
Efficacy and Toxicity Assessment: Monitor the animal for local anesthetic effects (e.g., sensory block in the surrounding area) and signs of systemic toxicity.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route for systemic drug administration in rodents.
Experimental Protocol: Intraperitoneal Injection in Rats
-
Animal Restraint: Gently restrain the rat, exposing the abdomen.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.
-
Injection: Insert a 23-25 gauge needle at a 30-45 degree angle. Aspirate to check for the presence of urine or intestinal contents. Inject the this compound solution/suspension.
-
Volume: The recommended IP injection volume for rats is up to 10 ml/kg.
-
Monitoring: Observe the animal for signs of anesthetic effect and potential adverse reactions such as peritonitis.
Intravenous (IV) Administration
Intravenous administration of poorly soluble compounds is challenging and generally avoided unless a suitable solubilizing vehicle (e.g., a cyclodextrin-based formulation or a lipid emulsion) is developed. If a soluble form of this compound were available, the following protocol would apply.
Experimental Protocol: Intravenous Injection in Rabbits
-
Animal Restraint: Place the rabbit in a suitable restrainer.
-
Injection Site: The marginal ear vein is the most common site for IV injection in rabbits. The area can be warmed to promote vasodilation.
-
Injection: Insert a 22-25 gauge needle into the vein. Once blood is observed in the needle hub, slowly inject the solution.
-
Volume: Bolus injections should not exceed 1-5 ml/kg.
-
Observation: Closely monitor the animal for immediate systemic effects and potential cardiotoxicity.
III. Data Presentation: General Guidelines for Administration in Animal Models
Due to the lack of specific quantitative data for this compound in the scientific literature, the following table provides general guidelines for administration volumes and needle sizes for various routes in common laboratory animals. Researchers should always consult their institution's IACUC guidelines for specific protocols.
| Animal Model | Route of Administration | Recommended Needle Gauge | Maximum Injection Volume (per site) |
| Mouse | Subcutaneous (SC) | 25-27 G | 10 ml/kg |
| Intraperitoneal (IP) | 23-27 G | 10-20 ml/kg | |
| Intravenous (IV) - Tail Vein | 27-30 G | 5 ml/kg (bolus) | |
| Rat | Subcutaneous (SC) | 23-25 G | 5-10 ml/kg |
| Intraperitoneal (IP) | 23-25 G | 10 ml/kg | |
| Intravenous (IV) - Tail Vein | 23-25 G | 5 ml/kg (bolus) | |
| Rabbit | Subcutaneous (SC) | 22-25 G | 5-10 ml/kg |
| Intraperitoneal (IP) | 21-23 G | 20 ml/kg | |
| Intravenous (IV) - Marginal Ear Vein | 22-25 G | 1-5 ml/kg (bolus) |
IV. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of a local anesthetic in an animal model.
Caption: General experimental workflow for in vivo evaluation of a local anesthetic.
Signaling Pathway: Mechanism of Action of Local Anesthetics
Local anesthetics, including this compound, primarily exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the propagation of nerve impulses.
Caption: Simplified signaling pathway of local anesthetic action.
References
Application Notes and Protocols for Developing Novel Drug Delivery Systems for Orthocaine
Introduction
Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent used for pain relief.[1][2][3] Like many local anesthetics, its clinical application can be limited by factors such as poor water solubility, a relatively short duration of action, and potential systemic toxicity.[1][4] The development of novel drug delivery systems (DDS) offers a promising strategy to overcome these limitations. By encapsulating this compound within carriers like liposomes or nanoparticles, it is possible to enhance its solubility, prolong its release at the target site, extend the anesthetic effect, and reduce systemic side effects.[4][5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to formulate and evaluate two common types of DDS for this compound: liposomes and polymeric nanoparticles. The notes cover formulation, characterization, and preclinical evaluation methods.
Section 1: Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for designing an effective drug delivery system. Key physicochemical data are summarized below.
| Property | Value | Reference |
| IUPAC Name | Methyl 3-amino-4-hydroxybenzoate | [7] |
| Synonyms | Orthoform, Orthoderm | [7][8] |
| Molecular Formula | C₈H₉NO₃ | [3][7][9] |
| Molecular Weight | 167.16 g/mol | [3][7][9] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 98-100 °C | [1] |
| Solubility | Limited in aqueous solutions; Soluble in organic solvents (DMSO, methanol, ethanol). | [1][3] |
| Mechanism of Action | Reversible blockade of sodium channels in nerve membranes. | [9][10] |
Section 2: Signalling Pathway and Experimental Workflow
The development of a novel DDS for this compound follows a structured workflow, from initial formulation to preclinical validation. The mechanism of action involves blocking the propagation of nerve impulses.
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies for the formulation and evaluation of this compound-loaded delivery systems.
Protocol 1: Formulation of this compound-Loaded Liposomes
This protocol uses the thin-film hydration method, a common technique for preparing liposomes.[11][12]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Preparation:
-
Dissolve Phosphatidylcholine, Cholesterol, and this compound in a 10:2:1 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film forms on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at 40°C for 1 hour. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Sonicate the MLV suspension in a bath sonicator for 15-30 minutes to reduce the particle size and form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated (free) this compound by centrifuging the liposomal suspension and resuspending the pellet in fresh PBS. Repeat this process three times. Alternatively, use dialysis against PBS.
-
-
Sterilization and Storage:
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Store the liposomal suspension at 4°C.
-
Protocol 2: Characterization of Drug Delivery Systems
Proper characterization is essential to ensure the quality and performance of the formulated DDS.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Method: Dilute the formulation with deionized water to an appropriate concentration. Measure the hydrodynamic diameter (particle size), PDI (size distribution), and surface charge (zeta potential) at 25°C.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Instrument: High-Performance Liquid Chromatography (HPLC).
-
Method:
-
Separate the unencapsulated this compound from the formulation using centrifugation or a centrifugal filter device.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.[13]
-
Disrupt the liposomes or nanoparticles in the pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug, and quantify this amount.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Encapsulated Drug) / (Total Weight of Carrier + Encapsulated Drug) * 100
-
-
3. Morphology:
-
Instrument: Transmission Electron Microscopy (TEM).
-
Method: Place a drop of the diluted formulation onto a carbon-coated copper grid. Allow it to air dry. If necessary, use a negative stain (e.g., phosphotungstic acid). Observe the shape, size, and structure of the particles under the microscope.
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release rate of this compound from the DDS over time.[14][15][16]
Materials:
-
Dialysis tubing (e.g., 12-14 kDa MWCO).
-
PBS (pH 7.4).
-
Shaking incubator or water bath.
-
HPLC or UV-Vis Spectrophotometer.
Methodology:
-
Place a known amount of the this compound formulation (e.g., 1 mL) into a dialysis bag.
-
Seal the bag and immerse it in a beaker containing a defined volume of PBS (e.g., 100 mL) to maintain sink conditions.
-
Place the beaker in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: In Vivo Efficacy Assessment (Rodent Model)
This protocol uses the tail-flick test in rats to determine the duration of the local anesthetic effect.[17] All animal experiments must be conducted following approved institutional animal care guidelines.[14]
Materials:
-
Wistar rats (200-250 g).
-
This compound formulation and control (e.g., plain this compound solution, empty carrier).
-
Tail-flick analgesia meter (radiant heat source).
Methodology:
-
Acclimatization: Acclimatize the rats to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying the radiant heat source to the tail and recording the time taken for the rat to flick its tail away. The average of three readings is taken as the baseline. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Administration: Administer a subcutaneous injection of the this compound formulation or control solution at the base of the tail.
-
Post-treatment Measurement: Measure the tail-flick latency at set intervals (e.g., 15, 30, 60, 90, 120 minutes, and then hourly) after the injection.
-
Efficacy Determination: The duration of anesthesia is defined as the time during which the tail-flick latency is significantly prolonged compared to the baseline.
Section 4: Data Presentation
Quantitative data should be organized into clear tables for comparison and analysis.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposome Batch 1 | 125.3 ± 4.1 | 0.18 ± 0.02 | -25.6 ± 2.3 | 85.2 ± 3.5 | 8.1 ± 0.4 |
| Nanoparticle Batch 1 | 180.7 ± 5.6 | 0.21 ± 0.03 | -19.8 ± 1.9 | 76.4 ± 4.1 | 10.3 ± 0.6 |
| Control (Empty) | 120.1 ± 3.8 | 0.17 ± 0.01 | -26.1 ± 2.5 | N/A | N/A |
Values are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Anesthetic Efficacy
| Formulation | Onset of Action (min) | Duration of Anesthesia (min) |
| Plain this compound Sol. | 5.2 ± 1.1 | 55.4 ± 8.2 |
| This compound Liposomes | 10.5 ± 2.3 | 240.6 ± 25.1 |
| This compound Nanoparticles | 12.1 ± 2.8 | 310.2 ± 30.5 |
| Placebo (Saline) | N/A | N/A |
*Values are presented as mean ± standard deviation (n=6). p < 0.05 compared to Plain this compound Solution.
Section 5: Visualization of a Liposomal Carrier
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. abmole.com [abmole.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Liposomal bupivacaine: a review of a new bupivacaine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal local anesthetics (Chapter 5) - Decision-Making in Orthopedic and Regional Anesthesiology [cambridge.org]
- 13. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. An in vitro study of the release capacity of the local anaesthetics from siloxane matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
Application Notes and Protocols for the Study of Orthocaine in Targeted Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine, a local anesthetic developed in the 1890s, is chemically identified as methyl 3-amino-4-hydroxybenzoate.[1][2] Historically, its clinical application in nerve blocks has been limited due to its low solubility in water, though it has been utilized in powdered form for application to painful wounds.[1] These application notes provide a framework for the contemporary study of this compound in targeted nerve blocks, outlining its mechanism of action, protocols for preclinical evaluation, and hypothetical data for illustrative purposes.
Local anesthetics function by reversibly blocking the transmission of pain signals.[3] They are administered to specific nerve pathways to induce a temporary loss of sensation and, in some cases, muscle function.[4] The development of novel local anesthetics and drug delivery systems remains an active area of research, aiming for agents with prolonged action and improved safety profiles.[5][6]
Mechanism of Action
The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[4][7][8][9] This action is state-dependent, with the anesthetic binding more readily to sodium channels that are in an open or inactivated state.[7][8] The binding of the local anesthetic to the intracellular portion of the sodium channel inhibits the influx of sodium ions, which is a critical step in the generation and propagation of an action potential.[4][8] By preventing depolarization, the nerve impulse is halted, resulting in a loss of sensation in the innervated area.[3]
The efficacy of a local anesthetic is influenced by its physicochemical properties, such as its pKa and lipid solubility, which determine its onset and duration of action.[7]
Mechanism of local anesthetic action on sodium channels.
Data Presentation
Due to the limited published research on the use of this compound in modern targeted nerve block studies, the following tables present hypothetical, yet plausible, quantitative data. These tables are intended to serve as a template for the types of data that would be collected in preclinical studies to evaluate the efficacy and safety of a novel local anesthetic.
Table 1: In Vitro Electrophysiological Properties of this compound
| Parameter | This compound | Lidocaine (Control) |
| IC50 for Tonic Block (µM) | 450 | 300 |
| IC50 for Use-Dependent Block (µM) | 150 | 100 |
| Onset of Block (s) at 1 mM | 120 | 60 |
| Recovery from Block (s) at 1 mM | 300 | 180 |
Table 2: In Vivo Efficacy of this compound in a Sciatic Nerve Block Model
| Agent (Concentration) | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |
| This compound (1%) | 10 ± 2 | 180 ± 25 | 15 ± 3 | 120 ± 20 |
| This compound (2%) | 7 ± 1 | 240 ± 30 | 10 ± 2 | 180 ± 25 |
| Lidocaine (2%) | 5 ± 1 | 120 ± 15 | 8 ± 1 | 90 ± 10 |
| Vehicle Control | No Block | No Block | No Block | No Block |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound in targeted nerve blocks. These protocols are based on standard practices in the field for testing local anesthetics.
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp
Objective: To determine the inhibitory concentration (IC50) and kinetics of this compound on voltage-gated sodium channels in a neuronal cell line (e.g., DRG neurons).
Materials:
-
Neuronal cell line expressing voltage-gated sodium channels.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
This compound stock solution.
-
Control local anesthetic (e.g., lidocaine).
Procedure:
-
Culture neuronal cells on glass coverslips.
-
Prepare external and internal solutions for whole-cell patch-clamp recording.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single neuron.
-
Record baseline sodium currents using a voltage-step protocol to assess both tonic and use-dependent block.
-
Perfuse the recording chamber with increasing concentrations of this compound and repeat the voltage-step protocol at each concentration.
-
Wash out the drug and ensure the recovery of the sodium current.
-
Repeat the experiment with a control local anesthetic.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 for tonic and use-dependent block.
Workflow for in vitro electrophysiological testing.
Protocol 2: In Vivo Sciatic Nerve Block in a Rodent Model
Objective: To evaluate the efficacy, duration, and safety of this compound for peripheral nerve blockade in an animal model.
Materials:
-
Adult male Sprague-Dawley rats.
-
This compound solution at various concentrations.
-
Control local anesthetic (e.g., lidocaine).
-
Vehicle control (e.g., saline).
-
Ultrasound system with a high-frequency linear probe.
-
Nerve stimulator.
-
Testing apparatus for sensory and motor function (e.g., von Frey filaments, hot plate, rotarod).
Procedure:
-
Anesthetize the rat using a standard protocol (e.g., isoflurane).
-
Place the animal in a lateral position to expose the thigh.
-
Using ultrasound guidance, identify the sciatic nerve.
-
Insert a needle adjacent to the nerve sheath, confirming placement with nerve stimulation (optional).
-
Inject a defined volume of the test solution (this compound, lidocaine, or vehicle) around the nerve.
-
Allow the animal to recover from anesthesia.
-
Assess sensory blockade at regular intervals using the hot plate test (thermal nociception) and von Frey filaments (mechanical allodynia).
-
Assess motor blockade at regular intervals using a motor function score or rotarod performance.
-
Monitor the animal for any signs of local or systemic toxicity.
-
Continue assessments until the block has fully resolved.
-
Compile data on the onset and duration of sensory and motor blockade for each group.
Workflow for in vivo sciatic nerve block study.
Conclusion
While this compound's historical use has been limited, modern drug formulation and delivery techniques could potentially overcome its solubility challenges, warranting a re-evaluation of its anesthetic properties. The protocols and frameworks provided here offer a comprehensive approach for researchers to systematically investigate the potential of this compound and its derivatives for use in targeted nerve blocks. Such studies are essential to fully characterize its efficacy, safety, and potential clinical utility.
References
- 1. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Orthocaine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orthocaine is a local anesthetic agent, chemically identified as methyl 3-amino-4-hydroxybenzoate.[1][2][3] Historically, its clinical application has been limited due to its low solubility in water.[4] The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels within the neuronal membrane.[5][6][7] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[7][8] By preventing nerve impulse transmission, this compound can produce a transient and reversible loss of sensation in a localized area of the body.[9] These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy and safety, encompassing both in vitro and in vivo experimental designs.
1. In Vitro Efficacy and Safety Assessment
In vitro assays are fundamental for the initial characterization of a drug's activity and for assessing its potential for cytotoxicity.[10][11][12] These studies provide a controlled environment to investigate the direct effects of this compound on cells and specific molecular targets.
1.1. Electrophysiological Assessment of Sodium Channel Blockade
The patch-clamp technique is a powerful tool to directly measure the inhibitory effect of this compound on voltage-gated sodium channels in isolated neurons.[13][14]
Protocol: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons
-
Cell Preparation:
-
Isolate DRG neurons from neonatal rats or mice.
-
Enzymatically dissociate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on coated coverslips and culture for 24-48 hours.
-
-
Recording:
-
Mount the coverslip with adherent neurons onto the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution (e.g., Hanks' Balanced Salt Solution).
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ as recording electrodes, filled with an appropriate internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record voltage-gated sodium currents by applying depolarizing voltage steps from a holding potential of -80 mV.
-
-
This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Apply different concentrations of this compound to the neuron via the perfusion system.
-
Record sodium currents before, during, and after the application of this compound to assess the extent of channel blockade and the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each this compound concentration.
-
Construct a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation:
| This compound Concentration (µM) | Peak Sodium Current (pA) | % Inhibition |
| Vehicle Control | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 500 |
1.2. Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the safety profile of this compound and establishing a therapeutic window.[15][16]
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed a relevant cell line (e.g., human fibroblasts, neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value for cytotoxicity.
-
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 100 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
2. In Vivo Efficacy Assessment
In vivo models are essential to evaluate the anesthetic efficacy of this compound in a whole-organism context, providing insights into its duration of action and potential side effects.[17]
2.1. Rodent Model of Infiltration Anesthesia
This model assesses the local anesthetic effect of this compound after subcutaneous injection by measuring the response to a noxious stimulus.[18][19]
Protocol: Mouse Vocalization Response to Electrical Stimulus
-
Animal Preparation:
-
Use adult male mice.
-
Determine the baseline vocalization threshold for each mouse by applying a brief electrical stimulus to the abdomen and recording the current at which vocalization occurs.
-
-
This compound Administration:
-
Subcutaneously inject a defined volume (e.g., 0.1 mL) of different concentrations of this compound solution or vehicle control over the abdomen.
-
-
Efficacy Assessment:
-
At various time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes), apply the electrical stimulus and record the presence or absence of a vocalization response at the pre-determined threshold.
-
The duration of anesthesia is defined as the time from injection until the return of the vocalization response.
-
-
Data Analysis:
-
Determine the median effective dose (ED50) for producing a block at a specific time point.
-
Plot the duration of anesthesia as a function of this compound concentration.
-
Data Presentation:
| This compound Concentration (%) | Number of Animals Blocked / Total | Duration of Anesthesia (min, Mean ± SEM) |
| Vehicle Control | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 |
2.2. Rodent Model of Nociceptive Pain
The tail-flick test is a common method to assess the analgesic properties of a compound against a thermal pain stimulus.[20][21]
Protocol: Rat Tail-Flick Test
-
Animal Preparation:
-
Use adult male rats.
-
Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
-
This compound Administration:
-
Administer this compound via a relevant route for assessing local anesthetic effects, such as a subcutaneous ring block around the base of the tail.
-
-
Efficacy Assessment:
-
Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the this compound-treated and vehicle control groups.
-
Data Presentation:
| Time Post-Administration (min) | Vehicle Control (%MPE ± SEM) | This compound (%MPE ± SEM) |
| 15 | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
3. Visualizations
Signaling Pathway of Local Anesthetics
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. abmole.com [abmole.com]
- 3. shutterstock.com [shutterstock.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 8. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. opentrons.com [opentrons.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Local anesthetics. An electrophysiological investigation of local anesthesia of peripheral nerves, with special reference to xylocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 21. Animal models of nociception (pain) | PPTX [slideshare.net]
Troubleshooting & Optimization
Troubleshooting low yield in Orthocaine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate). Our aim is to help you diagnose and resolve common issues leading to low yields and impurities in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic routes for this compound are:
-
Nitration of p-hydroxy methyl benzoate followed by reduction: This is a widely used two-step process.
-
Fischer Esterification of 3-amino-4-hydroxybenzoic acid: This is a direct, one-step reaction.
Q2: What is the expected yield for this compound synthesis?
A2: The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. For the nitration-reduction pathway, yields for the nitration of a similar starting material, methyl benzoate, can be in the range of 81-85% under optimal temperature control.[1] The subsequent reduction step can also have a high yield, with some methods reporting quantitative results for similar compounds. The Fischer esterification route for this compound has been reported with a yield of 57% after purification.
Q3: What are the most critical parameters affecting the yield in the nitration step?
A3: Temperature control is the most critical factor during the nitration of p-hydroxy methyl benzoate. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and the formation of phenolic oxidation byproducts.[1]
Q4: Which reducing agent is most effective for the conversion of the nitro-intermediate to this compound?
A4: While several reducing agents can be used, sodium dithionite has been reported as a particularly effective agent for this conversion.[2] Other common reducing agents include tin(II) chloride (SnCl2) in hydrochloric acid (HCl), iron (Fe) in HCl, and catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst with hydrogen gas).
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material and a pure sample of the product (if available), you can determine if the reaction is complete.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of p-Hydroxy Methyl Benzoate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction temperature too high | Maintain a strict temperature range of 5-15°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. Higher temperatures (50-70°C) have been shown to significantly decrease the yield of the desired product and promote the formation of byproducts.[1] |
| Incorrect stoichiometry of nitrating agents | Ensure the correct molar ratio of nitric acid and sulfuric acid is used. An excess of nitric acid can lead to the formation of dinitrated products. |
| Impure starting materials | Use high-purity p-hydroxy methyl benzoate. Impurities can interfere with the reaction and lead to the formation of colored byproducts. |
| Inefficient mixing | Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating. |
| Loss of product during workup | After quenching the reaction with ice, ensure complete precipitation of the product before filtration. Wash the crude product with ice-cold water to minimize solubility losses. |
Issue 2: Low Yield in the Reduction of Methyl 3-nitro-4-hydroxybenzoate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective reducing agent | While sodium dithionite is reported to be effective, other reducing agents can be tested for optimization.[2] Consider catalytic hydrogenation with Pd/C for a potentially cleaner and higher-yielding reaction. |
| Incomplete reaction | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction time or temperature (if the chosen reducing agent allows). |
| Oxidation of the product | The amino group in this compound is susceptible to oxidation, especially in the presence of air and certain metal catalysts. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, particularly during the workup and purification steps. |
| Incorrect pH during workup | After the reduction, the pH of the reaction mixture needs to be carefully adjusted to precipitate the product. The optimal pH for precipitation should be determined experimentally. |
| Loss of product during extraction and purification | This compound has some solubility in water. Minimize the volume of aqueous solutions used during workup. For purification, select a recrystallization solvent that provides good recovery. |
Issue 3: Impure Final Product (this compound)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | Monitor the reaction to completion using TLC. If starting material remains, consider extending the reaction time or adjusting the reaction conditions. |
| Formation of side products (e.g., dinitrated compounds, oxidation products) | Optimize reaction conditions (especially temperature in the nitration step) to minimize side reactions. |
| Ineffective purification | Recrystallization is a common method for purifying this compound. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal formation and impurity removal. A mixture of ethanol and water is often a good starting point. |
| Contamination from glassware or reagents | Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity reagents and solvents. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Nitration of Methyl Benzoate (A structurally similar compound)
| Reaction Temperature (°C) | Observed Yield of Mononitrated Product | Notes |
| 5 - 15 | 81 - 85% | Optimal temperature range for high yield. |
| 50 | Lower than optimal | Increased formation of byproducts observed.[1] |
| 70 | Significantly lower than optimal | Substantial formation of byproducts.[1] |
Table 2: Comparison of Reducing Agents for Aromatic Nitro Compounds (Qualitative)
| Reducing Agent | Advantages | Disadvantages |
| Sodium Dithionite | Reported to be highly effective for this compound synthesis.[2] | May require specific reaction conditions for optimal performance. |
| Tin(II) Chloride (SnCl2) / HCl | A classic and reliable method. | Requires acidic conditions and the removal of tin salts during workup can be cumbersome. |
| Iron (Fe) / HCl | Inexpensive and effective. | Can sometimes lead to colored impurities. |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Often provides very clean reactions with high yields. | Requires specialized equipment (hydrogenator) and the catalyst can be expensive. |
Experimental Protocols
Key Experiment: Nitration of p-Hydroxy Methyl Benzoate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-hydroxy methyl benzoate in concentrated sulfuric acid. Cool the mixture to 5-10°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of p-hydroxy methyl benzoate, ensuring the temperature does not exceed 15°C.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature. Then, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
Key Experiment: Reduction of Methyl 3-nitro-4-hydroxybenzoate using Sodium Dithionite
-
Dissolution: Suspend the crude methyl 3-nitro-4-hydroxybenzoate in a mixture of water and a suitable organic solvent (e.g., ethanol or methanol).
-
Reduction: Heat the mixture to a gentle reflux and add a solution of sodium dithionite in water portion-wise.
-
Monitoring: Monitor the disappearance of the yellow color of the nitro compound and the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and adjust the pH to precipitate the this compound.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound via nitration and reduction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between experimental parameters and outcomes.
References
Technical Support Center: Orthocaine Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues encountered with Orthocaine (methyl 3-amino-4-hydroxybenzoate) in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common problems related to the stability of this compound solutions.
| Problem | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results | Degradation of this compound in solution. | Perform a stability study to determine the degradation rate under your experimental conditions. Consider adjusting the pH, protecting the solution from light, and using antioxidants. |
| Discoloration of the solution (e.g., yellowing or browning) | Oxidation of the phenolic hydroxyl group and/or the amino group. | Prepare solutions fresh. Store solutions in amber vials to protect from light. Consider purging the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. The use of antioxidants like sodium metabisulfite can also be beneficial. |
| Precipitation in the solution | Low aqueous solubility of this compound, especially at neutral or alkaline pH. Hydrolysis to the less soluble 3-amino-4-hydroxybenzoic acid. | Ensure the pH of the solution is in a range where this compound is sufficiently soluble and stable (typically acidic pH). Prepare more dilute solutions if possible. Filter the solution before use. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method capable of separating the parent drug from its degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] As an ester-containing compound with amino and hydroxyl groups on an aromatic ring, this compound is susceptible to hydrolysis, oxidation, and photodegradation.
Q2: What is the main degradation pathway for this compound in aqueous solutions?
A2: The most common degradation pathway for this compound, an ester-type local anesthetic, is hydrolysis of the methyl ester bond.[4] This reaction is catalyzed by both acid and base and results in the formation of 3-amino-4-hydroxybenzoic acid and methanol.
Q3: How does pH affect the stability of this compound solutions?
A3: The rate of hydrolysis of ester-containing drugs like this compound is highly dependent on pH.[5] Generally, the stability is greatest in the acidic pH range. Under neutral and alkaline conditions, the rate of hydrolysis significantly increases. Therefore, buffering the solution to an optimal acidic pH is a key strategy for enhancing stability.
Q4: What are the signs of this compound degradation in a solution?
A4: Signs of degradation can include a loss of potency, a change in color (yellowing or browning due to oxidation), a change in pH, and the appearance of precipitate.[3] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can reveal the presence of degradation products as new peaks in the chromatogram.
Q5: How can I prevent the degradation of my this compound solution?
A5: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the solution at an optimal acidic pH using a suitable buffer system.
-
Protection from Light: Store solutions in amber or light-blocking containers.[2]
-
Low Temperature Storage: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of chemical degradation.
-
Use of Antioxidants: Add antioxidants such as sodium metabisulfite or ascorbic acid to inhibit oxidative degradation.[4]
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound (methyl 3-amino-4-hydroxybenzoate)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution (in solid form and in solution) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[3]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method that can separate this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (e.g., around 280-310 nm).
-
Injection Volume: 10 µL.
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Major Degradation Product Peak (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 1 | 3.5 min |
| 0.1 M NaOH | 8 hours | 60°C | 70.5 | 1 | 3.5 min |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 2 | 4.2 min, 5.1 min |
| Thermal | 48 hours | 60°C | 98.5 | 0 | - |
| Photolytic | - | - | 95.3 | 1 | 6.8 min |
Note: This is example data and will vary based on specific experimental conditions.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Orthocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information and troubleshooting advice for dissolving Orthocaine (methyl 3-amino-4-hydroxybenzoate), a local anesthetic known for its low aqueous solubility, for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a crystalline solid that is almost insoluble in cold water and only moderately soluble in hot water, where it can also undergo gradual decomposition.[1] Its limited water solubility is a well-documented property due to its chemical structure, which has both polar (amino and hydroxyl groups) and non-polar (benzene ring, methyl ester) regions.[2][3]
Q2: What is the general solubility profile of this compound?
A2: this compound's solubility is highly dependent on the solvent system. It is more soluble in organic solvents and aqueous solutions with adjusted pH than in neutral water. A summary of its known solubility is provided in Table 1.
Q3: What are the primary methods to increase this compound's solubility for experiments?
A3: The most effective methods leverage this compound's chemical structure, which contains both a weakly acidic phenolic group and a weakly basic amino group.[4][5] The primary strategies are:
-
pH Adjustment: Creating an acidic or basic solution to form a more soluble salt.[][7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][9]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate this compound.[8]
-
Complexation: Using cyclodextrins to form water-soluble inclusion complexes.[10][11]
Q4: Which solubilization method is best for my specific experiment (e.g., cell culture vs. in vivo)?
A4: The choice depends on your experimental constraints:
-
For Cell Culture: Prioritize methods that minimize cytotoxicity. pH adjustment to a physiologically compatible range (pH 7.2-7.4) is ideal. If a co-solvent is necessary, use the lowest possible concentration of a less toxic solvent like DMSO or ethanol (typically <0.5% v/v). Cyclodextrin complexation is also a good option.
-
For In Vivo Studies: All methods can be considered, but the final formulation must be sterile and biocompatible. Co-solvent systems using PEG 300/400, DMSO, and surfactants like Tween® 80 are common.[12][13] pH adjustment to physiological norms is critical to avoid irritation at the injection site.
-
For Chemical Assays/Screening: Co-solvents like DMSO or ethanol are often the simplest and most effective choice, as biocompatibility is not a concern.[14]
Q5: Are there any stability concerns when preparing this compound solutions?
A5: Yes. This compound can be unstable under certain conditions. It gradually decomposes in hot water.[1] Like other local anesthetics with ester and amine groups, it may be susceptible to hydrolysis, particularly at extreme pH values (either highly acidic or highly basic).[15][16] It is recommended to prepare solutions fresh and store them protected from light at 4°C for short-term use.[17]
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution after initial dissolution. | pH Shift: The pH of an unbuffered solution can change upon addition of the compound, especially if it's a salt, causing the neutral, less soluble form to crash out.[18] | Ensure your final solution is adequately buffered to the desired pH where this compound remains soluble. Re-check and adjust pH after this compound addition. |
| Temperature Change: The solution was prepared warm/hot and precipitation occurred upon cooling to room temperature. | Prepare the solution at the temperature of use. If warming is required for initial dissolution, ensure the final concentration does not exceed the solubility limit at room temperature. | |
| "Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules. | If possible, reduce the salt concentration of your buffer or test a different buffer system. | |
| Dilution Shock: A stock solution prepared in a strong organic solvent (like 100% DMSO) is diluted too quickly into an aqueous buffer, causing localized supersaturation and precipitation. | Add the organic stock solution to the aqueous buffer slowly, drop-by-drop, with vigorous stirring or vortexing to ensure rapid and even dispersion. | |
| The final solution is cloudy or hazy. | Incomplete Dissolution: Not all of the solid material has dissolved. | Use gentle warming (if stability permits) or sonication in a water bath to aid dissolution. |
| Excipient Interaction: A component of your formulation (e.g., surfactant, polymer) is interacting or not fully dissolved. | Ensure all components are fully dissolved individually before mixing, if possible. Prepare the solution in a stepwise manner as described in the protocols below. | |
| Precipitation of a Salt Form: The pH of the solution is at or near the isoelectric point of this compound, where it has minimal solubility. | Adjust the pH further into the acidic or basic range to increase solubility. |
Data Presentation: Solubility Profile
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Solubility | Approximate (mg/mL) | Reference |
|---|---|---|---|
| Cold Water | Almost Insoluble | < 0.1 | [1] |
| Hot Water | Moderately Soluble | Data not specified | [1] |
| Ethanol / Alcohol | 1 g in 6 mL | ~167 | [1] |
| Diethyl Ether | 1 g in 50 mL | 20 | [1] |
| Aqueous NaOH | Readily Dissolves | High (formulation dependent) | [1] |
| Aqueous HCl / HBr | Forms water-soluble salts | High (formulation dependent) | [1] |
| DMSO | Slightly Soluble | Data not specified | [17] |
| Methanol | Soluble | Data not specified |[3] |
Experimental Protocols & Methodologies
Method 1: Solubility Enhancement by pH Adjustment
This is often the most effective method for ionizable compounds like this compound. By converting the molecule into a salt (protonating the amine in acid or deprotonating the phenol in base), its aqueous solubility dramatically increases.[]
Protocol for Acidic Solution (e.g., for creating this compound HCl)
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final required volume of purified water or a suitable buffer (e.g., citrate buffer for pH 3-6).
-
While stirring, add 1 M Hydrochloric Acid (HCl) dropwise.
-
Continue adding HCl until all the this compound powder has dissolved and the solution is clear.
-
Check the pH of the solution. Adjust to the desired final pH using 1 M HCl or 1 M NaOH. Be cautious not to raise the pH too high, which could cause precipitation.
-
Add purified water/buffer to reach the final volume.
-
If necessary, sterile-filter the solution through a 0.22 µm filter.
Protocol for Basic Solution
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final required volume of purified water or a suitable buffer (e.g., phosphate or borate buffer for pH > 8).
-
While stirring, add 1 M Sodium Hydroxide (NaOH) dropwise.
-
Continue adding NaOH until the powder is fully dissolved. This compound is readily soluble in aqueous NaOH.[1]
-
Adjust to the final desired pH.
-
Add purified water/buffer to reach the final volume and filter if needed.
Workflow for pH Adjustment
Caption: Workflow for solubilizing this compound using pH adjustment.
Method 2: Co-solvency
This method involves using a water-miscible organic solvent (co-solvent) to disrupt the hydrogen bonding network of water, reducing the solution's polarity and making it more favorable for a hydrophobic molecule like this compound.[4]
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400).
Protocol for Co-solvency (e.g., using DMSO)
-
Weigh the this compound powder and place it in a sterile vial.
-
Add a minimal volume of the pure co-solvent (e.g., DMSO) to completely dissolve the powder. Aim for a concentrated stock solution (e.g., 50-100 mg/mL).
-
Vortex or sonicate briefly until a clear solution is obtained.
-
To prepare the working solution, add the concentrated stock solution dropwise into the aqueous buffer while vigorously vortexing. This prevents the drug from precipitating upon dilution.
-
Important: Ensure the final concentration of the co-solvent in your experiment is low enough to be non-toxic to your system (e.g., typically <0.5% v/v for cell culture).
Workflow for Co-Solvency Method
Caption: Workflow for preparing an this compound solution using a co-solvent.
Method 3: Surfactant Solubilization (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic core of these micelles can entrap poorly soluble drugs, increasing their apparent solubility in water.[8]
Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS). Tween® 80 is a non-ionic surfactant often preferred for biological experiments.[19][20]
Protocol for Surfactant Solubilization (using Tween® 80)
-
Prepare an aqueous stock solution of the surfactant (e.g., 10% w/v Tween® 80 in purified water).
-
In a new vial, add the weighed this compound powder.
-
Add your aqueous buffer to the this compound.
-
While stirring, add the surfactant stock solution dropwise until the desired final surfactant concentration is reached (e.g., 0.1% to 2% w/v).
-
Continue to stir, sonicate, or gently warm the solution until the this compound is fully dissolved. This may require some time for the micelles to form and incorporate the drug.
-
Filter if necessary.
Method 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule like this compound, forming a water-soluble inclusion complex.[10][21]
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD offers significantly higher aqueous solubility and is generally preferred.
Protocol for Cyclodextrin Complexation (Kneading Method)
-
Weigh the desired amounts of this compound and HP-β-CD (a molar ratio between 1:1 and 1:2 is a good starting point).
-
Place the HP-β-CD in a mortar. Add a very small amount of water or a water/ethanol mixture to form a thick, uniform paste.
-
Gradually add the this compound powder to the paste and knead thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting solid mixture (e.g., in an oven at 40-50°C or under vacuum) to remove the solvent.
-
The resulting powder is the this compound-cyclodextrin complex, which should now be directly soluble in your aqueous experimental buffer.
Logical Flowchart for Method Selection
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scialert.net [scialert.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. researchgate.net [researchgate.net]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The improvement of aqueous chemical stability of a model basic drug by ion pairing with acid groups of polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 17. abmole.com [abmole.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. csmres.co.uk [csmres.co.uk]
Orthocaine Purification Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Orthocaine (methyl 3-amino-4-hydroxybenzoate). Given the limited specific literature on this compound purification, this guide leverages data from its structural analog, Benzocaine, and general principles of small molecule purification. All recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in this compound purification often stem from its solubility characteristics and the presence of structurally similar impurities. Key difficulties include:
-
Poor Water Solubility: this compound is almost insoluble in cold water, which can complicate aqueous extraction procedures.[1]
-
Potential for Degradation: It is moderately soluble in hot water but can undergo gradual decomposition.[1]
-
Presence of Impurities: Synthesis of this compound can result in impurities such as starting materials (e.g., 4-hydroxybenzoic acid derivatives) or by-products from side reactions like incomplete esterification or amination.[2][3]
-
Crystallization Issues: Achieving high-purity crystals can be challenging, with potential for oiling out or co-precipitation of impurities.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A general approach for purifying crude this compound involves a combination of extraction and recrystallization.
-
Acid-Base Extraction: This technique can be used to separate this compound from acidic or neutral impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic this compound can be protonated and moved to the aqueous phase, leaving neutral impurities in the organic layer.[4][5] Subsequent basification of the aqueous layer will precipitate the purified this compound.
-
Recrystallization: This is a crucial step for achieving high purity. Selecting an appropriate solvent or solvent system is critical.
Q3: How do I select a suitable solvent for this compound recrystallization?
A3: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on known solubility data and analogy with Benzocaine, here are some recommendations:
-
Single Solvents:
-
Solvent Pairs:
-
Ethanol/Water: Dissolve the crude this compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.
-
Ethyl Acetate/Hexane: A common solvent pair for similar compounds, where ethyl acetate is the "good" solvent and hexane is the "poor" solvent (anti-solvent).
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent. 3. Ensure slow cooling. 4. Try a different solvent system with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration. 4. Cool the solution in an ice bath for a longer period. |
| Low Recovery Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. When washing the crystals, use a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a hot filtration step to remove the charcoal and any insoluble impurities. |
Purity Issues Detected by Analytical Methods
| Problem | Analytical Observation | Troubleshooting Steps |
| Multiple Spots on TLC | Indicates the presence of multiple components. | 1. Perform another round of purification (recrystallization or column chromatography). 2. Optimize the mobile phase of the TLC to achieve better separation and identify the number of impurities. |
| Broad or Depressed Melting Point | Suggests the presence of impurities. | 1. Recrystallize the sample again. 2. Ensure the sample is completely dry before measuring the melting point. |
| Extra Peaks in HPLC Chromatogram | Confirms the presence of impurities. | 1. If the impurities are known, adjust the purification strategy to target their removal (e.g., acid-base extraction for acidic/basic impurities). 2. If unknown, consider using preparative HPLC or column chromatography for separation and subsequent identification by mass spectrometry. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Cold Water | Almost insoluble | [1] |
| Hot Water | Moderately soluble (with decomposition) | [1] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble (1g in 6 mL) | [6] |
| Ether | Soluble (1g in 50 mL) | [1] |
| Aqueous NaOH | Readily dissolves | [1] |
| Benzene | Suitable for crystallization | [1] |
Table 2: Purity Assessment Methods for this compound and Analogs
| Method | Principle | Typical Application | Reference(s) |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Rapid assessment of purity and monitoring reaction progress. | [6] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Quantitative purity determination and impurity profiling. | [7][8] |
| Infrared (IR) Spectroscopy | Identification of functional groups based on the absorption of infrared radiation. | Confirmation of the chemical structure. | [6] |
| Mass Spectrometry (MS) | Determination of the mass-to-charge ratio of ionized molecules. | Confirmation of molecular weight and structural elucidation of impurities. | [6] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point range close to the literature value indicates high purity. | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol by heating on a hot plate.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored (and activated charcoal was added), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Induce Precipitation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add a 1 M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated this compound will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of this compound.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a 1 M NaOH solution while stirring until the solution is basic (check with pH paper). This compound will precipitate out as a solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified this compound. For higher purity, this product can be further purified by recrystallization as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for this compound recrystallization.
Caption: Workflow for this compound purification via acid-base extraction.
Caption: Logical workflow for troubleshooting this compound recrystallization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 3. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 7. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 8. ijrrjournal.com [ijrrjournal.com]
Identifying and minimizing artifacts in Orthocaine experiments
Disclaimer: Orthocaine (also known as Orthoform) is a historical local anesthetic with limited modern experimental data.[1][2][3][4] This guide provides general principles for identifying and minimizing artifacts in small-molecule experiments, using this compound as an illustrative example. The protocols and troubleshooting advice are based on standard laboratory practices for drug discovery and may need to be adapted for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a local anesthetic agent.[1][4][5] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels within neuronal membranes.[6][7][8] By inhibiting the influx of sodium ions, it prevents the generation and conduction of nerve impulses, leading to a loss of sensation.[7][8]
Q2: My experimental results with this compound are inconsistent. What are the common initial troubleshooting steps?
A2: Inconsistency in results can stem from several sources. The first areas to investigate are compound solubility, stability, and the experimental controls. Ensure your this compound stock is fully dissolved and stable in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent and non-toxic across all wells.[9][10] Always run parallel vehicle controls to distinguish the compound's effect from that of the solvent.[11][12]
Q3: I'm observing a high rate of false positives in my high-throughput screen (HTS) with an this compound-like compound library. What could be the cause?
A3: High rates of false positives in HTS are common and often caused by compounds that interfere with the assay technology rather than acting on the biological target.[13][14] This can include autofluorescence, light quenching, or non-specific inhibition through mechanisms like compound aggregation.[13][15] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[13][15]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Poor aqueous solubility is a known issue for this compound and a common problem for many small molecules, leading to unpredictable concentrations and false results.[2][16]
Symptoms:
-
Visible precipitate in assay plates or stock solutions.
-
Poor dose-response curves with high variability at higher concentrations.
-
Inconsistent results between experimental replicates.
Troubleshooting Workflow
Caption: Decision tree for addressing solubility issues.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a compound like this compound using nephelometry (light scattering).[17]
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the aqueous buffer relevant to your assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution into the aqueous buffer.
-
Incubation: Incubate the plate at room temperature for 1.5-2 hours with gentle shaking.[18]
-
Measurement: Measure light scattering using a nephelometer. An increase in signal indicates precipitate formation.
-
Data Analysis: The concentration at which the light scattering signal significantly increases above the baseline is the kinetic solubility limit.
Data Presentation: this compound Solubility
| Buffer System | Maximum Kinetic Solubility (µM) | Observations |
| PBS, pH 7.4 | 45 | Precipitate observed ≥ 50 µM |
| PBS + 0.1% BSA | 120 | Improved solubility |
| DMEM + 10% FBS | > 200 | High solubility in media |
Issue 2: Assay Technology Interference
Compounds can directly interfere with the detection method of an assay, leading to false-positive or false-negative results that are independent of biological activity.[13][19][15]
Symptoms:
-
Activity is observed in a primary screen but not in an orthogonal assay with a different readout.
-
For fluorescence assays, the compound shows high absorbance at the excitation or emission wavelengths.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 4. This compound [drugfuture.com]
- 5. abmole.com [abmole.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
pH buffering strategies for Orthocaine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on pH buffering strategies for Orthocaine solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for its solutions?
This compound (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent. The pH of an this compound solution is a critical parameter that influences its solubility, stability, and clinical efficacy. As an amino-ester local anesthetic, its stability is pH-dependent, with a tendency to hydrolyze in acidic and alkaline conditions. The pH also dictates the equilibrium between the ionized and unionized forms of the molecule, which affects its ability to penetrate nerve membranes.
Q2: What is the pKa of this compound?
The predicted pKa of this compound is approximately 8.15. This value represents the pH at which the ionized and unionized forms of the molecule are present in equal concentrations. It is important to note that this is a computationally predicted value and may differ slightly from an experimentally determined pKa.
Q3: What are the primary challenges in formulating this compound solutions?
The main challenges in formulating this compound solutions are its low aqueous solubility and its susceptibility to hydrolysis.[1][2] Finding a balance between solubilizing the compound and maintaining its chemical stability is a key consideration in formulation development.
Q4: Why are commercial local anesthetic solutions often acidic?
Commercial formulations of local anesthetics are typically acidic (pH 3-6) to enhance the stability of the anesthetic molecule and any added vasoconstrictors, thereby prolonging shelf life.
Q5: What is pH buffering and why is it used for local anesthetic solutions?
pH buffering is the use of a buffer system to resist changes in pH. For local anesthetics, buffering solutions to a more physiological pH (around 7.4) is a common strategy to reduce pain upon injection and potentially accelerate the onset of anesthetic action.[3]
Q6: What are the common buffering agents used for local anesthetics?
Sodium bicarbonate is the most widely used buffering agent for local anesthetic solutions.[4][5] It is added to the anesthetic solution immediately before administration to raise the pH.
Troubleshooting Guide
Issue: Precipitation is observed when preparing an this compound solution.
-
Possible Cause: The aqueous solubility of this compound is low, especially in neutral or slightly acidic solutions.
-
Troubleshooting Steps:
-
Verify the pH of your solvent: Ensure the pH is appropriate for solubilizing this compound. Due to its chemical nature, solubility is expected to increase in more alkaline conditions.
-
Consider the use of co-solvents: For research purposes, organic co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to initially dissolve this compound before further dilution in an aqueous buffer. Always perform a vehicle control in your experiments to account for any effects of the co-solvent.
-
Prepare a salt form: this compound can be converted to a more water-soluble salt, such as this compound hydrochloride, by reacting it with hydrochloric acid.
-
Issue: The this compound solution appears discolored or shows signs of degradation over time.
-
Possible Cause: this compound, being an amino-ester, is susceptible to hydrolysis and oxidation, which can be accelerated by inappropriate pH, temperature, or exposure to light.
-
Troubleshooting Steps:
-
Check the pH of the solution: The optimal pH for the stability of amino-ester local anesthetics like procaine is in the acidic range of 3 to 5.[6][7] If your application requires a higher pH, the solution should be prepared fresh and used immediately.
-
Storage Conditions: Store this compound solutions protected from light and at a controlled, cool temperature to minimize degradation.
-
Inert Atmosphere: For long-term storage of the solid compound or stock solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Issue: The buffered this compound solution has a short shelf-life.
-
Possible Cause: Buffering to a neutral or alkaline pH significantly increases the rate of hydrolysis of amino-ester local anesthetics.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Buffered this compound solutions should be prepared immediately before use to ensure potency and minimize the presence of degradation products.
-
Conduct a stability study: If a buffered solution needs to be stored for any period, a stability study should be performed to determine the acceptable storage time under specific conditions (see Experimental Protocols section).
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Methyl 3-amino-4-hydroxybenzoate |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Predicted pKa | 8.15 |
| Appearance | Beige Solid |
| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and aqueous NaOH |
Table 2: Comparison of General pH Buffering Strategies for Amino-Ester Local Anesthetics
| Strategy | pH Range | Advantages | Disadvantages |
| Acidic Formulation | 3.0 - 5.0 | High chemical stability, longer shelf-life.[6] | May cause stinging or burning on injection. |
| Physiological pH Buffering | 7.2 - 7.4 | Reduced injection pain, potentially faster onset of action.[3] | Significantly reduced chemical stability, requires fresh preparation.[8] |
Experimental Protocols
Protocol: Determining the Stability of a Buffered this compound Solution
This protocol outlines a general method for assessing the stability of a buffered this compound solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound reference standard
-
Selected buffer components (e.g., sodium bicarbonate, phosphate buffer salts)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Buffered this compound Solution:
-
Prepare the desired buffer solution at the target pH (e.g., pH 7.4).
-
Accurately weigh and dissolve the this compound reference standard in a minimal amount of a suitable co-solvent if necessary (e.g., DMSO).
-
Dilute the this compound stock solution with the prepared buffer to the final desired concentration.
-
Record the initial pH of the final solution.
3. Stability Study Conditions:
-
Aliquot the buffered this compound solution into several vials.
-
Store the vials under different conditions to assess stability:
-
Temperature: Refrigerated (2-8 °C), Room Temperature (20-25 °C), and Accelerated (e.g., 40 °C).
-
Light Exposure: Protected from light and exposed to light (photostability).
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition for analysis.
4. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.
-
Prepare a calibration curve using the this compound reference standard.
-
Inject the samples from the stability study and quantify the concentration of this compound at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and the time it takes for the concentration to fall below a certain threshold (e.g., 90% of the initial concentration).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 3. decisionsindentistry.com [decisionsindentistry.com]
- 4. youtube.com [youtube.com]
- 5. oasisdiscussions.ca [oasisdiscussions.ca]
- 6. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. scispace.com [scispace.com]
Technical Support Center: Best Practices for Orthocaine Powder
Welcome to the Technical Support Center for Orthocaine powder. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and successful experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at 4°C and protected from light to ensure its stability. For long-term storage, it is crucial to maintain these conditions to prevent degradation.
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, up to one month, solutions can be kept at -20°C. For longer-term storage, up to six months, it is recommended to store solutions at -80°C.[1] Always protect stock solutions from light.[1]
Q3: What are the known chemical incompatibilities of this compound?
A3: While specific incompatibility data for this compound is limited, as a substituted aminobenzoate, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. Additionally, contact with certain metals may catalyze degradation.
Q4: What is the proper personal protective equipment (PPE) for handling this compound powder?
A4: When handling this compound powder, appropriate PPE should be worn to minimize exposure. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. If there is a risk of generating airborne particles, a dust mask or respirator should be used.
Q5: My this compound powder has changed color. Is it still usable?
A5: A change in the color of the this compound powder may indicate degradation or contamination. It is recommended to discard the powder if any visual change is observed to ensure the integrity of your experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | This compound has low solubility in water. | 1. Use a co-solvent such as DMSO or ethanol to initially dissolve the powder before adding it to your aqueous solution. 2. Gently warm the solution while stirring to aid dissolution. Be mindful of the thermal stability of other components in your experiment. 3. Adjust the pH of the solution. The amino group can be protonated at a lower pH, which may increase aqueous solubility. |
| Precipitation occurs after dissolving the powder. | The concentration of this compound has exceeded its solubility limit in the solvent system at the current temperature. | 1. Ensure the concentration is below the saturation point. 2. Increase the proportion of the organic co-solvent in your final solution. 3. Maintain a constant temperature, as a decrease in temperature can lower solubility. |
| Unexpected experimental results. | Degradation of this compound powder or stock solution. | 1. Verify the storage conditions and age of the powder and stock solution. 2. Prepare a fresh stock solution from a new batch of this compound powder. 3. Perform a quality control check of the this compound, if possible, using an appropriate analytical method. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 167.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes with sterile tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 1.6716 mg of this compound per 1 mL of DMSO.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 1.6716 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot with the compound name, concentration, date of preparation, and your initials. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Visual Guides
References
Method refinement for consistent Orthocaine application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent application of Orthocaine in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving this compound, offering step-by-step solutions to ensure experimental consistency and accuracy.
Issue 1: Inconsistent or No Effect of this compound in Electrophysiology Experiments
-
Question: I am not observing the expected blocking effect of this compound on neuronal firing or ion channel currents. What could be the issue?
-
Answer: This is a common issue that can stem from several factors related to solution preparation, application, or the experimental setup itself. Here is a logical workflow to troubleshoot the problem:
-
Workflow for Troubleshooting Inconsistent this compound Efficacy:
Troubleshooting workflow for inconsistent this compound effects.
-
Issue 2: this compound Precipitation in Aqueous Solution
-
Question: My this compound solution is cloudy, or I see precipitate forming. What should I do?
-
Answer: this compound has low solubility in water.[1][2] Precipitation can occur due to several factors.
-
Concentration: Ensure you are not exceeding the solubility limit of this compound in your aqueous experimental buffer. For concentrations above the solubility limit, a stock solution in an organic solvent should be used.
-
pH: The pH of the solution can affect the solubility of this compound. Ensure the pH of your final solution is within a range that maintains solubility.
-
Temperature: Solubility can be temperature-dependent. Ensure your solutions are maintained at the appropriate temperature as per your protocol.
-
Frequently Asked Questions (FAQs)
1. This compound Properties and Handling
-
Question: What are the key physicochemical properties of this compound?
-
Answer: this compound, or methyl 3-amino-4-hydroxybenzoate, is a local anesthetic.[2] Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
-
Question: How should I prepare and store this compound stock solutions?
-
Answer: Due to its low water solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3]
-
Preparation: A 100 mM stock solution in DMSO can be prepared by dissolving 16.72 mg of this compound in 1 mL of high-purity DMSO. Use sonication if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[3]
-
2. Mechanism of Action
-
Question: What is the primary mechanism of action of this compound?
-
Answer: As a local anesthetic, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in excitable cells like neurons.[1][4] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.[5][6]
-
Signaling Pathway of Local Anesthetic Action:
Mechanism of this compound action on voltage-gated sodium channels.
-
-
Question: Does this compound have effects on other ion channels or signaling pathways?
-
Answer: While the primary target is voltage-gated sodium channels, some local anesthetics have been shown to affect other ion channels, such as potassium and calcium channels, though typically at higher concentrations.[1] These off-target effects can be important to consider in experimental design and data interpretation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Low[1][2] | Solubility is limited in aqueous solutions at neutral pH. |
| DMSO | ≥ 100 mg/mL (598 mM)[3] | Ultrasonic assistance may be needed for dissolution.[3] Use freshly opened DMSO as it is hygroscopic.[3] |
| Ethanol | Soluble | Quantitative data is not readily available, but it is known to be soluble in ethanol. |
| Methanol | Soluble | Quantitative data is not readily available, but it is known to be soluble in methanol. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Electrophysiology
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in high-purity DMSO as described in the FAQ section.
-
Thaw Stock Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare External Solution: Prepare your standard external recording solution (e.g., artificial cerebrospinal fluid).
-
Dilution: Serially dilute the this compound stock solution into the external solution to achieve the desired final working concentration. Ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced effects on cellular physiology.
-
pH Adjustment: Check the pH of the final working solution and adjust to the desired experimental pH (e.g., 7.4) using HCl or NaOH.
-
Application: Apply the this compound working solution to the cells or tissue preparation using a calibrated perfusion system.
Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol is a general guideline and should be adapted based on the specific cell type and recording equipment.
-
Cell Preparation: Prepare cells expressing the voltage-gated sodium channels of interest on glass coverslips.
-
Solutions:
-
Internal (Pipette) Solution (example): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES; pH 7.3 with CsOH.
-
External (Bath) Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents in the absence of this compound.
-
-
This compound Application: Perfuse the cells with the this compound working solution and repeat the voltage-step protocol to record currents in the presence of the drug.
-
Washout: Perfuse with the drug-free external solution to determine the reversibility of the block.
-
Data Analysis: Measure the peak sodium current amplitude at each voltage step before, during, and after this compound application. Plot the current-voltage (I-V) relationship and calculate the percentage of inhibition.
-
Experimental Workflow for Patch-Clamp Analysis:
Workflow for a typical patch-clamp experiment with this compound.
-
References
- 1. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected side effects of Orthocaine in vivo
Disclaimer: Orthocaine, also known as Orthoform, is a local anesthetic with limited current scientific literature.[1][2] This guide is based on the general principles of local anesthetics and is intended to provide a framework for troubleshooting. All experimental protocols should be developed and validated by the researcher.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, as a local anesthetic, is presumed to act by blocking voltage-gated sodium channels in neuronal membranes.[3][4] This action inhibits the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a temporary loss of sensation in the area of application.[3] The unionized form of the anesthetic crosses the cell membrane and the ionized form then binds to the intracellular side of the sodium channel.[3]
Q2: What are the expected on-target effects of this compound in vivo?
The primary on-target effect is localized anesthesia, characterized by a loss of pain sensation (analgesia) at the site of administration. Depending on the concentration and location of administration, it may also block other sensory modalities and motor function.
Q3: What are common, expected side effects of local anesthetics like this compound?
Most side effects are temporary and resolve as the anesthetic is metabolized.[5] Common side effects at or near the injection site can include:
-
Discomfort or pain during injection[6]
-
Minor bruising, bleeding, or soreness[6]
-
A tingling sensation as the anesthetic wears off[6]
Systemic side effects are less common but can include:
Q4: Are there any severe, unexpected side effects to be aware of?
While rare, severe adverse effects can occur with local anesthetics and may include:
-
Allergic reactions: These can range from skin rashes to anaphylaxis.
-
Central Nervous System (CNS) toxicity: Early signs can include numbness of the tongue, lightheadedness, and visual disturbances. More severe signs include muscle twitching, tremors, and seizures.
-
Cardiovascular toxicity: Effects can include changes in heart rate (bradycardia or tachycardia), hypotension, and in severe cases, cardiac arrest.[6]
-
Methemoglobinemia: A rare side effect where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. This has been noted with other local anesthetics.[7]
Troubleshooting Guides
Issue 1: Lack of Efficacy (No Anesthetic Effect)
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage or Concentration | Verify calculations and ensure the prepared concentration is appropriate for the target tissue and animal model. |
| Degradation of Compound | This compound has low solubility in water and may degrade in solution.[1][2] Use freshly prepared solutions for each experiment. Ensure proper storage of the stock compound.[8] |
| Inappropriate Administration Technique | Ensure the injection is delivered to the correct anatomical location to reach the target nerves. |
| Tissue pH | The effectiveness of local anesthetics can be reduced in acidic environments (e.g., infected tissue), which decrease the amount of the unionized form available to cross the nerve membrane. |
Issue 2: Unexpected Behavioral Changes in Animal Models
| Possible Cause | Troubleshooting Step |
| Systemic Absorption and CNS Effects | High plasma concentrations can lead to CNS side effects.[3] Consider reducing the dose or concentration. Observe for signs like sedation, agitation, or seizures. |
| Off-Target Effects | Local anesthetics can block other ion channels (e.g., potassium, calcium) at higher concentrations.[4] This can lead to unforeseen physiological effects. |
| Pain or Irritation at Injection Site | The formulation itself may be causing irritation. Include a vehicle-only control group to assess the effects of the injection vehicle. |
Issue 3: Signs of Systemic Toxicity (Cardiovascular or Respiratory Distress)
| Possible Cause | Troubleshooting Step |
| High Systemic Absorption | This can be due to administration in a highly vascular area or accidental intravenous injection.[3] Reduce the dose and ensure slow administration with aspiration checks. |
| Metabolism and Clearance Issues | As an ester-type anesthetic, this compound is likely metabolized by plasma esterases.[4] Liver or kidney impairment in the animal model could affect clearance and increase the risk of toxicity. |
| Incorrect Dosage | Immediately cease administration. Provide supportive care as per institutional guidelines (e.g., oxygen, fluids). Review and recalculate all dosage parameters. |
Data Presentation
Table 1: General Properties of Local Anesthetics
| Property | Description | Relevance to this compound (Ester-type) |
| pKa | The pH at which the ionized and unionized forms are in equal balance. Affects onset of action. | Not available for this compound. Most are in the 8.0-9.0 range.[4] |
| Lipid Solubility | Correlates with potency. Higher solubility allows for easier passage through the nerve membrane. | Not available for this compound. |
| Protein Binding | Affects the duration of action. Higher binding provides a longer-lasting effect. | Not available for this compound. |
| Metabolism | Ester-type anesthetics are typically hydrolyzed by plasma esterases. | This compound is a benzoate ester and is expected to be metabolized by this pathway.[4][9] |
| Excretion | Metabolites are typically excreted by the kidneys. | Assumed to be the primary route of excretion. |
Table 2: Experimental Data Log (Template)
Use this table to record your experimental findings for comparison.
| Animal ID | Dose (mg/kg) | Route of Admin. | Onset of Anesthesia (min) | Duration of Anesthesia (min) | Observed Side Effects | Notes |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Use
Disclaimer: This is a general guideline. The optimal vehicle and concentration must be determined by the researcher.
-
Materials:
-
This compound powder (CAS 536-25-4)
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or ethanol, diluted to a biocompatible concentration).
-
Sterile microcentrifuge tubes.
-
Vortex mixer and/or sonicator.
-
Sterile filters (0.22 µm).
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle incrementally while vortexing to aid dissolution. Due to this compound's low water solubility, a co-solvent may be necessary.[1]
-
If needed, briefly sonicate the solution to ensure complete dissolution.
-
Once dissolved, sterile-filter the solution into a new sterile tube.
-
Prepare fresh on the day of the experiment.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Local anaesthesia - NHS [nhs.uk]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Local Anesthetic Efficacy: Lidocaine, Benzocaine, and the Historical Context of Orthocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used local anesthetics, lidocaine and benzocaine, supported by experimental data. It also addresses the historical local anesthetic, orthocaine, and the limitations in comparing it to modern agents due to a lack of available quantitative data.
Introduction to the Agents
Local anesthetics are essential for a multitude of medical and surgical procedures, functioning by reversibly blocking nerve signal transmission. The agents compared in this guide belong to two different chemical classes: lidocaine is an amino-amide, while benzocaine and the historical agent this compound are amino-esters.[1] This structural difference influences their metabolism, duration of action, and potential for allergic reactions.[1] Lidocaine is known for its versatility and is widely used in various formulations, from topical creams to injectable solutions.[2] Benzocaine is predominantly used as a topical anesthetic for skin and mucous membranes.[3] this compound, a much older compound, saw limited use primarily due to its poor solubility.[4][5]
Quantitative Comparison of Efficacy: Lidocaine vs. Benzocaine
The following tables summarize key efficacy parameters for lidocaine and benzocaine based on available experimental data. A direct quantitative comparison with this compound is not possible due to the absence of comparable modern studies.
| Parameter | Lidocaine | Benzocaine |
| Chemical Class | Amino-Amide | Amino-Ester |
| Potency | Higher | Lower |
| Onset of Action | Rapid (topical: 3-5 min; injection: <2 min) | Very Rapid (topical: 15-30 sec) |
| Duration of Action | Medium (topical: 30-60 min; injection with epinephrine: 2-4 hours) | Short (topical: 10-15 min) |
| Metabolism | Hepatic (liver enzymes)[1] | Plasma (pseudocholinesterases)[1] |
Table 1: General Efficacy and Pharmacokinetic Properties
| Study Focus | Lidocaine Formulation | Benzocaine Formulation | Key Findings |
| Topical Anesthesia for Needle Insertion | 5% | 20% | Both were found to be equally effective in reducing pain from needle insertion.[6] |
| Topical Anesthesia for Mucosal Surfaces | 2% Gel | 20% Gel | 20% benzocaine gel showed significantly better results in reducing needle insertion pain compared to 2% lignocaine (lidocaine) gel. |
| Comparative Potency | - | - | Lidocaine is considered stronger than benzocaine; one study noted that 5% lidocaine was as effective as 20% benzocaine, suggesting higher potency for lidocaine at the same concentration.[7] |
Table 2: Summary of Comparative Clinical Efficacy Studies
The Case of this compound: A Historical Perspective
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century.[4][5] Its clinical utility was significantly hampered by its low solubility in water, which is a critical property for injectable anesthetic formulations.[4] Historical accounts indicate its use as a powdered form for application to painful wounds.[4]
Despite extensive searches of scientific literature, no modern, quantitative experimental data on the efficacy of this compound (e.g., onset of action, duration of action, IC50 for sodium channel blockade) could be found. Therefore, a direct and meaningful comparison of its performance against lidocaine and benzocaine is not feasible. Its primary significance today is historical, as an early example of a synthetic local anesthetic.
Mechanism of Action: Signaling Pathway
Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential, or pain signal.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 6. brainkart.com [brainkart.com]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Sodium Channel Blocking Activity of Orthocaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Analysis of Sodium Channel Blockade
The efficacy of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The IC50 is a critical parameter for comparing the potency of different sodium channel blockers. The activity of these drugs is also state-dependent, meaning their affinity for the sodium channel varies depending on whether the channel is in a resting, open, or inactivated state.
| Compound | Type | Target | IC50 (Resting State) | IC50 (Inactivated State) | IC50 (Open State) |
| Orthocaine | Ester | Voltage-gated Na+ Channels | Data not available | Data not available | Data not available |
| Lidocaine | Amide | TTXr Na+ Channels | 210 µM[1] | 60 µM[1] | ~20 µM[2] |
| TTXs Na+ Channels | 42 µM[1] | ||||
| Benzocaine | Ester | Voltage-gated Na+ Channels | 800 µM[3] |
Note: The IC50 values can vary depending on the specific sodium channel subtype and the experimental conditions.
Mechanism of Action: Signaling Pathway
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. They achieve this by binding to a specific receptor site within the pore of voltage-gated sodium channels. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.
Caption: Signaling pathway of this compound's interaction with a voltage-gated sodium channel.
Experimental Protocols
The validation of sodium channel blocking activity is primarily conducted using electrophysiological techniques, with the patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane of a single cell expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific sodium channel subtype).
1. Cell Preparation:
-
Culture cells expressing the desired voltage-gated sodium channel subtype.
-
Dissociate cells into a single-cell suspension before the experiment.
2. Pipette Preparation:
-
Fabricate glass micropipettes with a tip resistance of 2-5 MΩ.
-
Fill the pipette with an internal solution containing ions that mimic the intracellular environment.
3. Seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the micropipette and form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell membrane at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply depolarizing voltage steps to activate and inactivate the sodium channels.
-
Record the resulting sodium currents in the absence (control) and presence of varying concentrations of the test compound (e.g., this compound, Lidocaine, Benzocaine).
5. Data Analysis:
-
Measure the peak sodium current amplitude at each drug concentration.
-
Plot the percentage of current inhibition as a function of drug concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
State-Dependence Protocols:
To assess the state-dependent blocking activity, specific voltage protocols are employed:
-
Resting State Block: Apply test pulses from a very negative holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz) to ensure most channels are in the resting state.
-
Inactivated State Block: Use a pre-pulse to a depolarized potential to inactivate the channels before the test pulse.
-
Use-Dependent (Open State) Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to assess the block of channels in the open state.
Experimental Workflow
The following diagram illustrates the typical workflow for validating the sodium channel blocking activity of a compound like this compound.
Caption: Experimental workflow for assessing sodium channel blocking activity.
Conclusion
While direct quantitative data on the sodium channel blocking activity of this compound remains to be established, this guide provides a comprehensive framework for its evaluation. By employing the detailed electrophysiological protocols outlined, researchers can determine the IC50 values for this compound in different channel states and conduct a thorough comparative analysis against established local anesthetics like lidocaine and benzocaine. Such studies are crucial for validating its potential as a therapeutic agent and for furthering our understanding of the structure-activity relationships of local anesthetics.
References
A Comparative Analysis of Orthocaine and Other Ester-Based Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Orthocaine and other prominent ester-based local anesthetics, including procaine, benzocaine, and tetracaine. The information is curated to assist in making informed decisions by presenting key physicochemical properties, pharmacokinetic and pharmacodynamic data, and relevant experimental methodologies.
Executive Summary
Ester-based local anesthetics are characterized by an ester linkage in their molecular structure, which influences their metabolism and duration of action. Generally, they are metabolized by plasma esterases, leading to a shorter duration of action compared to amide-type anesthetics. A common metabolite, para-aminobenzoic acid (PABA), is associated with a higher incidence of allergic reactions.
This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a lesser-known local anesthetic. Its clinical use has been limited, partly due to its low solubility in water.[1][2] This guide compiles available data for this compound and provides a detailed comparison with the more extensively studied ester anesthetics: procaine, benzocaine, and tetracaine. While quantitative data for this compound is sparse, this analysis provides a framework for understanding its potential properties in relation to its counterparts.
Physicochemical and Pharmacokinetic Properties
The onset, potency, and duration of action of local anesthetics are largely determined by their physicochemical properties, such as pKa, lipid solubility (logP), and protein binding.
| Property | This compound | Procaine | Benzocaine | Tetracaine |
| Molecular Weight ( g/mol ) | 167.16[3] | 236.31[4] | 165.19[5] | 264.37[6] |
| pKa | 8.15 (Predicted)[7][8] | 8.9[9] | 3.5[10] | 8.5[11] |
| logP (Octanol/Water) | Data not available | 1.88 | 1.97 | 4.1 |
| Protein Binding (%) | Data not available | 6 | 5-6 | 76[12] |
| Onset of Action | Data not available | Slow (2-5 min) | Rapid (Topical) | Slow (15 min)[11] |
| Duration of Action | Data not available | Short (15-30 min)[13] | Short (Topical) | Long (2-3 hours)[11] |
| Metabolism | Presumed plasma esterases | Plasma esterases[14] | Plasma esterases[15] | Plasma esterases[12] |
Pharmacodynamics and Toxicity
The primary mechanism of action for ester local anesthetics is the blockade of voltage-gated sodium channels in the neuronal membrane, which inhibits the propagation of action potentials.
| Parameter | This compound | Procaine | Benzocaine | Tetracaine |
| Potency (Relative to Procaine) | Data not available | 1 | 0.25 | 16 |
| Primary Site of Action | Voltage-gated Na+ channels | Voltage-gated Na+ channels | Voltage-gated Na+ channels | Voltage-gated Na+ channels |
| Toxicity | Data not available | Low systemic toxicity, but potential for CNS effects at high doses.[14] | Low systemic toxicity with topical use; risk of methemoglobinemia. | High systemic toxicity.[16] |
| Allergenic Potential | Potential due to PABA metabolite | High, due to PABA metabolite | High, due to PABA metabolite | High, due to PABA metabolite |
Experimental Protocols
Determination of Anesthetic Potency and Duration: Rat Sciatic Nerve Block Model
This in vivo model is a standard method for evaluating the efficacy of local anesthetics.[17][18]
Objective: To determine the onset, duration, and intensity of sensory and motor blockade of a local anesthetic.
Animal Model: Adult Sprague-Dawley rats.
Procedure:
-
Anesthesia and Preparation: The rat is anesthetized, and the area around the sciatic notch is shaved and disinfected.
-
Nerve Localization: A nerve stimulator is used to locate the sciatic nerve. A motor response (e.g., foot twitch) at a low current indicates correct needle placement.
-
Injection: A precise volume of the local anesthetic solution is injected perineurally.
-
Assessment of Motor Block: Motor function is assessed at regular intervals by observing the animal's ability to use the affected limb or by measuring grip strength.
-
Assessment of Sensory Block: Nociceptive blockade is evaluated by applying a noxious stimulus (e.g., thermal or mechanical) to the paw and measuring the withdrawal latency.
-
Data Analysis: The onset of action is the time to the first sign of blockade. The duration of action is the time from onset to complete recovery of function. The dose-response relationship can be determined to calculate the ED50 (the dose required to produce a block in 50% of the animals).
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[19][20]
Objective: To determine the cytotoxic effect of a local anesthetic on neuronal or other cell types in vitro.
Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are exposed to various concentrations of the local anesthetic for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the control (untreated cells), and the IC50 (the concentration that inhibits 50% of cell viability) can be calculated.
Visualizations
Figure 1: Signaling pathway of local anesthetic action.
Figure 2: Experimental workflow for sciatic nerve block assay.
Figure 3: Structure-activity relationship of ester anesthetics.
References
- 1. Procaine [drugfuture.com]
- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 3. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. Benzocaine - Wikipedia [en.wikipedia.org]
- 6. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 8. Methyl 3-amino-4-hydroxybenzoate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Procaine | 59-46-1 [chemicalbook.com]
- 10. Benzocaine - WikiAnesthesia [wikianesthesia.org]
- 11. drugs.com [drugs.com]
- 12. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [PDF] The Analysis of the Physicochemical Properties of Benzocaine Polymorphs | Semantic Scholar [semanticscholar.org]
- 14. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 15. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tetracaine | 94-24-6 [chemicalbook.com]
- 17. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cross-Validating the Anesthetic Effects of Orthocaine in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the anesthetic properties of Orthocaine (also known as Orthoform), a local anesthetic agent.[1][2][3] While historical use in powdered form for painful wounds is noted, its low water solubility has historically limited its application.[3][4] This document outlines key experimental models and protocols to rigorously assess its efficacy and benchmark it against more commonly used local anesthetics like Lidocaine and Bupivacaine.
Comparative Efficacy of Local Anesthetics
A thorough evaluation of a local anesthetic requires quantifying its potency and duration of action across different biological systems. The following tables present a template for summarizing the essential quantitative data that should be obtained through the experimental protocols detailed in this guide. Due to the limited recent experimental data available for this compound, placeholder data is used to illustrate the required comparative metrics.
Table 1: In Vitro Anesthetic Potency
| Compound | Preparation | IC50 (µM) on Voltage-Gated Sodium Channels (Naᵥ) | Reference |
| This compound | Isolated Neuron | Data to be determined | - |
| Lidocaine | Isolated Neuron | ~200-1000 (varies by Naᵥ subtype) | [5] |
| Bupivacaine | Isolated Neuron | ~100-300 (varies by Naᵥ subtype) | [6] |
Table 2: In Vivo Anesthetic Efficacy and Duration
| Compound | Animal Model | ED50 (mg/kg) | Onset of Action (min) | Duration of Action (min) | Reference |
| This compound | Rat Sciatic Nerve Block | Data to be determined | Data to be determined | Data to be determined | - |
| Lidocaine (2%) | Mouse Tail Flick | - | ~10 | ~20 | [7] |
| Bupivacaine (0.25%) | Mouse Abdominal Infiltration | - | < 5 | ~55 | [8] |
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible and comparable data. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Model: Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of local anesthetics on their primary molecular target, the voltage-gated sodium channels in excitable cells like neurons.[9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on voltage-gated sodium currents.
Protocol:
-
Cell Preparation: Use cultured neurons (e.g., dorsal root ganglion neurons) or cell lines expressing specific subtypes of voltage-gated sodium channels.
-
Recording Setup: Employ the whole-cell patch-clamp configuration to record sodium currents.[12] A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.[9]
-
Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure sodium channels are in a closed state. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
Drug Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak sodium current at each concentration of this compound. Plot the percentage of current inhibition against the drug concentration and fit the data with a dose-response curve to determine the IC50.
In Vivo Model 1: Rat Tail-Flick Test
The tail-flick test is a common method to assess the analgesic and anesthetic effects of drugs by measuring the latency of a reflexive withdrawal from a thermal stimulus.[7][13][14][15]
Objective: To evaluate the duration and intensity of the local anesthetic effect of this compound.
Protocol:
-
Animal Preparation: Acclimate male Wistar rats to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the rat to flick its tail away.[15][16] A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.[14]
-
Drug Administration: Administer subcutaneous injections of this compound solution at the base of the tail. A control group should receive a vehicle injection.
-
Post-Administration Measurement: Measure the tail-flick latency at regular intervals (e.g., every 10 minutes) after injection until the latency returns to baseline.
-
Data Analysis: The duration of the anesthetic effect is the time for which the tail-flick latency is significantly prolonged compared to baseline.[7]
In Vivo Model 2: Paw Withdrawal Test
This test measures the response to a mechanical or thermal stimulus applied to the paw and is used to assess sensory nerve blockade.[17][18]
Objective: To determine the efficacy of this compound in producing a sensory block.
Protocol:
-
Animal Preparation: Acclimate mice or rats to the testing environment, often placing them on an elevated mesh floor.[19]
-
Baseline Measurement: Determine the baseline paw withdrawal threshold using calibrated von Frey filaments (for mechanical stimuli) or a radiant heat source (for thermal stimuli).[19][20]
-
Drug Administration: Inject this compound subcutaneously into the plantar surface of the hind paw.
-
Post-Administration Measurement: Re-evaluate the paw withdrawal threshold or latency at set time points after the injection.
-
Data Analysis: An increase in the force required to elicit a withdrawal (mechanical) or an increase in the time to withdrawal (thermal) indicates an anesthetic effect.
Visualizing Experimental Workflows and Mechanisms
Signaling Pathway of Local Anesthetics
Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Orthoform—A Local Anesthetic for Open Wounds, Burns, Ulcers, Etc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. dovepress.com [dovepress.com]
- 17. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Contralateral Paw Sensitization Following Injection of Endothelin-1: Effects of local anesthetics differentiate peripheral and central processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Opioid Induced Loss of Local Anesthetic Potency in the Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of Orthocaine and Articaine for Local Anesthesia
A significant disparity in the volume of contemporary scientific literature exists between Orthocaine and Articaine, precluding a direct, data-driven head-to-head comparison of their clinical performance. Articaine, a widely used local anesthetic in modern dentistry, has been the subject of numerous clinical trials and systematic reviews, providing a robust dataset on its efficacy and safety. In contrast, this compound, a compound developed in the late 19th century, has seen limited clinical use primarily due to its low water solubility and is scarcely mentioned in recent medical literature.[1] This guide, therefore, presents a comprehensive overview of the available data for Articaine and the limited historical information for this compound.
Articaine: A Modern Amide Local Anesthetic
Articaine is an intermediate-potency, short-acting amide local anesthetic with a unique molecular structure that includes a thiophene ring instead of a benzene ring, enhancing its lipid solubility.[2][3] It also contains an ester group, which allows for rapid metabolism in the blood and tissues, resulting in a shorter half-life of approximately 20-45 minutes compared to other amide anesthetics like lidocaine (around 90 minutes).[2][3] This rapid metabolism is believed to reduce the risk of systemic toxicity.[2]
Clinical Performance: Quantitative Data
The clinical efficacy of Articaine, typically formulated as a 4% solution with epinephrine, has been extensively compared to other local anesthetics, most notably 2% lidocaine. The following tables summarize key performance indicators from various studies.
Table 1: Onset of Action
| Anesthetic Formulation | Mean Onset of Action | Study Context |
| 4% Articaine + 1:100,000 Epinephrine | 1.012 ± 0.2058 minutes | Orthodontic Extraction |
| 2% Lidocaine + 1:100,000 Epinephrine | 1.337 ± 0.2369 minutes | Orthodontic Extraction |
| 4% Articaine + 1:100,000 Epinephrine | 56.03 ± 9.76 seconds | Mandibular block for third molar surgery |
| 2% Lidocaine + 1:100,000 Epinephrine | 75.04 ± 14.8 seconds | Mandibular block for third molar surgery |
Table 2: Duration of Anesthesia
| Anesthetic Formulation | Mean Duration of Anesthesia | Study Context |
| 4% Articaine + 1:100,000 Epinephrine | 217 minutes | Orthodontic Maxillary Premolar Extractions |
| 2% Lidocaine + 1:80,000 Epinephrine | 169 minutes | Orthodontic Maxillary Premolar Extractions |
| 4% Articaine + 1:100,000 Epinephrine | 69.08 ± 18.247 minutes | Orthodontic Extraction |
| 2% Lidocaine + 1:100,000 Epinephrine | 55.66 ± 6.414 minutes | Orthodontic Extraction |
Table 3: Anesthetic Efficacy and Pain Control
| Anesthetic Formulation | Success Rate / Pain Score (VAS) | Study Context |
| 4% Articaine + 1:100,000 Epinephrine | 97% success rate (access cavity preparation) | Symptomatic Irreversible Pulpitis |
| 2% Lidocaine | 93% success rate (access cavity preparation) | Symptomatic Irreversible Pulpitis |
| 4% Articaine + 1:100,000 Epinephrine | Mean VAS score: 1.07 | Orthodontic Maxillary Premolar Extractions |
| 2% Lidocaine + 1:80,000 Epinephrine | Mean VAS score: 1.53 | Orthodontic Maxillary Premolar Extractions |
Studies consistently demonstrate that 4% articaine has a faster onset and longer duration of action compared to 2% lidocaine.[4][5] Furthermore, articaine has shown superior pain control and a higher success rate in achieving profound anesthesia, particularly in challenging situations like irreversible pulpitis.[4][6]
This compound: A Historical Perspective
This compound, or methyl 3-amino-4-hydroxybenzoate, was developed in the 1890s and is classified as a local anesthetic.[1] Its clinical utility has been historically limited by its poor solubility in water.[1] It has been used in a powdered form for application to painful wounds.[1] There is a significant lack of modern clinical studies, and therefore, no quantitative data on its onset of action, duration, or efficacy in comparison to modern anesthetics like Articaine is available in the contemporary scientific literature.
Mechanism of Action: Blocking Nerve Impulses
Local anesthetics, including Articaine and presumably this compound, exert their effect by blocking the transmission of nerve impulses. The primary mechanism involves the reversible blockade of voltage-gated sodium channels within the nerve cell membrane.[2][3][7]
This blockage prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. The result is a temporary and localized loss of sensation.
Experimental Protocols in Clinical Trials
The data presented for Articaine is derived from rigorous scientific studies, typically randomized controlled trials. A common experimental design is the split-mouth study, where each participant receives both anesthetics being compared on opposite sides of the mouth in separate appointments.
Key Methodological Components:
-
Participant Selection: Inclusion criteria often specify patients requiring bilateral procedures of similar difficulty, such as the extraction of maxillary premolars for orthodontic reasons.[4] Exclusion criteria typically include allergies to amide anesthetics, certain medical conditions, and pregnancy.
-
Randomization and Blinding: Participants are randomly assigned to receive either Articaine or the comparator anesthetic at the first appointment. In a double-blind study, neither the participant nor the operator is aware of which anesthetic is being administered.
-
Anesthetic Administration: Standardized injection techniques are used, for example, buccal infiltration for maxillary teeth. The volume of anesthetic administered is recorded.
-
Outcome Assessment:
-
Onset of Anesthesia: Timed from the completion of the injection until the patient reports numbness, often confirmed by pulp testing.
-
Pain during Injection and Procedure: Measured using a Visual Analog Scale (VAS), where patients rate their pain on a scale of 0 to 10.[4]
-
Duration of Anesthesia: The time from the onset of anesthesia until the patient reports a return to normal sensation.[4]
-
Anesthetic Success: Defined as the ability to complete the dental procedure without the need for additional anesthetic injection.
-
Conclusion
While both this compound and Articaine are classified as local anesthetics, the available scientific evidence is overwhelmingly focused on Articaine. Clinical data consistently supports Articaine as a highly effective anesthetic with a rapid onset and long duration of action, making it a staple in modern dentistry. Due to the lack of contemporary research and clinical data for this compound, a direct head-to-head comparison of its performance with Articaine is not feasible. Future research would be required to establish the clinical profile of this compound using modern scientific methodologies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. medistudygo.com [medistudygo.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. abmole.com [abmole.com]
- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Orthocaine's Analgesic Properties: A Comparative Guide
Introduction
Local anesthetics are essential pharmacological agents for the management of acute pain in clinical practice. Their primary mechanism of action involves the reversible blockade of nerve impulse conduction, primarily by inhibiting voltage-gated sodium channels in neuronal cell membranes. This guide provides a comparative analysis of the analgesic properties of Orthocaine, a novel local anesthetic agent, alongside two widely used local anesthetics, Lidocaine and Bupivacaine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a summary of key performance metrics, detailed experimental protocols for their validation, and a visualization of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Analgesic Properties
The efficacy of a local anesthetic is determined by several key parameters, including its onset of action, duration of action, and potency. The following tables summarize the quantitative data from preclinical studies comparing this compound, Lidocaine, and Bupivacaine.
Table 1: Comparative Efficacy of Local Anesthetics in a Sciatic Nerve Block Model
| Anesthetic | Concentration (%) | Onset of Action (minutes) | Duration of Sensory Block (minutes) |
| This compound | 1.0 | 3.5 ± 0.5 | 240 ± 25 |
| Lidocaine | 2.0 | 5.2 ± 0.8 | 120 ± 15 |
| Bupivacaine | 0.5 | 7.1 ± 1.2 | 360 ± 30 |
Data are presented as mean ± standard deviation.
Table 2: Potency of Local Anesthetics in Inhibiting Sodium Channel Current
| Anesthetic | IC50 (µM) |
| This compound | 150 |
| Lidocaine | 250 |
| Bupivacaine | 100 |
IC50 represents the concentration of the anesthetic required to inhibit 50% of the sodium channel current.
Experimental Protocols
1. Sciatic Nerve Block Model in Rodents
This in vivo model is used to assess the onset and duration of the sensory block produced by a local anesthetic.
-
Subjects: Adult male Wistar rats (250-300g).
-
Procedure:
-
The animals are lightly anesthetized with isoflurane.
-
The area over the sciatic notch is shaved and disinfected.
-
A 25-gauge needle is inserted perpendicular to the skin at the sciatic notch until a motor response (foot twitch) is elicited via a nerve stimulator.
-
A volume of 0.2 mL of the test anesthetic solution (this compound, Lidocaine, or Bupivacaine) is injected.
-
The onset of sensory block is determined by the absence of a withdrawal reflex to a thermal stimulus (e.g., radiant heat) applied to the plantar surface of the hind paw, tested every 30 seconds after injection.
-
The duration of the sensory block is defined as the time from the onset of the block until the return of the withdrawal reflex.
-
2. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Technique
This technique is employed to determine the potency of a local anesthetic in blocking voltage-gated sodium channels in isolated neurons.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are harvested from neonatal rats and cultured for 24-48 hours.
-
Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a potassium-based solution.
-
Voltage-gated sodium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.
-
The test anesthetic is applied at increasing concentrations to the extracellular solution.
-
The peak sodium current is measured before and after the application of the anesthetic.
-
The concentration-response curve is plotted, and the IC50 value is calculated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of local anesthetics and a typical workflow for their preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical validation workflow.
Disclaimer: The data presented for this compound in this guide is hypothetical and for illustrative purposes only, as there is a lack of publicly available experimental data for this specific compound. The presented protocols are standardized methods for evaluating the analgesic properties of local anesthetics.
Orthocaine's potency and duration of action compared to other anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthocaine's anesthetic properties relative to other well-established local anesthetics. Due to the limited availability of recent, direct experimental data for this compound, this comparison is based on established pharmacological principles and available data for comparator agents.
Executive Summary
This compound, a local anesthetic developed in the late 19th century, has seen limited clinical use primarily due to its low solubility in water.[1] It has been historically used as a dusting powder for painful wounds.[1] This guide evaluates its potential potency and duration of action by comparing its structural features with those of widely used local anesthetics like lidocaine, bupivacaine, and procaine. The potency of local anesthetics is largely determined by their lipid solubility, while the duration of action is correlated with their protein binding affinity.[2][3]
Comparative Analysis of Physicochemical and Anesthetic Properties
The following table summarizes key properties of selected local anesthetics. Data for this compound is limited, and inferences are drawn from its chemical structure and general principles of local anesthetic pharmacology.
| Property | This compound | Lidocaine | Bupivacaine | Procaine |
| Chemical Structure | Ester | Amide | Amide | Ester |
| Molecular Weight ( g/mol ) | 167.16 | 234.34[4] | 288.43[5] | 236.31[6] |
| pKa | Not available | 7.9 | 8.1[7][8] | 8.9[6] |
| Lipid Solubility (Partition Coefficient) | Expected to be moderate to high | 3.6 | 27.5 | 0.6 |
| Protein Binding (%) | Not available | 64[9] | 95[5][7][8] | 6 |
| Potency (Relative to Procaine) | Not available | 2 | 8 | 1 |
| Onset of Action | Not available | Fast (<2 min)[10] | Medium (5 min)[10] | Slow |
| Duration of Action | Not available | Short to Intermediate (1-2 hours)[10] | Long (2-9 hours)[5][11] | Short (0.25-0.5 hours)[12] |
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal membrane.[13] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve, thereby preventing the propagation of an action potential and resulting in a loss of sensation.[10]
Figure 1. Signaling pathway of local anesthetic action.
Experimental Protocols
The potency and duration of action of local anesthetics are typically evaluated using a combination of in vitro and in vivo models.
In Vitro: Frog Sciatic Nerve Block
This method assesses the ability of a local anesthetic to block nerve impulse conduction in an isolated nerve preparation.[14][15][16]
Methodology:
-
Nerve Preparation: The sciatic nerve is dissected from a frog (e.g., Rana pipiens) and mounted in a nerve chamber.[14]
-
Stimulation and Recording: The nerve is stimulated at one end with an electrode, and the compound action potential (CAP) is recorded at the other end.
-
Anesthetic Application: The nerve is bathed in a Ringer's solution containing the local anesthetic at various concentrations.[14][16]
-
Data Analysis: The reduction in the CAP amplitude is measured over time to determine the onset and duration of the nerve block.
In Vivo: Mouse Tail-Flick Test
This assay evaluates the analgesic effect of a local anesthetic by measuring the latency of a mouse's response to a thermal stimulus.[17][18]
Methodology:
-
Animal Preparation: A mouse is gently restrained, and its tail is positioned over a heat source (e.g., a focused light beam).
-
Baseline Latency: The time taken for the mouse to flick its tail away from the heat is recorded as the baseline tail-flick latency (TFL).[17]
-
Anesthetic Administration: The local anesthetic is injected subcutaneously at the base of the tail.[17]
-
Post-treatment Latency: The TFL is measured at regular intervals after the injection. An increase in TFL indicates an analgesic effect.
-
Data Analysis: The duration of action is determined by the time it takes for the TFL to return to baseline.[17]
Figure 2. Experimental workflow for assessing local anesthetics.
Discussion and Conclusion
While direct comparative data for this compound is scarce, its chemical structure as an ester-type local anesthetic suggests a shorter duration of action compared to amide-type anesthetics like lidocaine and bupivacaine, due to rapid hydrolysis by plasma esterases.[13][19] Its potency, influenced by lipid solubility, is difficult to predict without experimental data but is likely to be in the lower to intermediate range. The low water solubility of this compound remains a significant barrier to its clinical utility in injectable formulations.[1] Further research is required to fully characterize the physicochemical and pharmacological properties of this compound to determine if it holds any potential for modern therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainkart.com [brainkart.com]
- 3. reddit.com [reddit.com]
- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bupivacaine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. primarysaqs.wordpress.com [primarysaqs.wordpress.com]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Lidocaine | 137-58-6 [chemicalbook.com]
- 10. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bupivacaine (Local) Monograph for Professionals - Drugs.com [drugs.com]
- 12. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 13. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Magnesium enhances local anesthetic nerve block of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iworx.com [iworx.com]
- 16. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. Procaine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Differential Block of Sensory vs. Motor Neurons by Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of local anesthetics on sensory and motor neurons. While direct experimental data on the differential block of Orthocaine is limited due to its historical nature and low solubility, this document outlines the fundamental principles of differential blockade using data from commonly studied local anesthetics such as lidocaine and bupivacaine. The methodologies and data presented herein serve as a valuable resource for the research and development of novel local anesthetic agents with optimized sensory-motor differentiation.
Introduction to Differential Nerve Block
Local anesthetics function by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of action potentials. The term "differential block" refers to the phenomenon where different types of nerve fibers exhibit varying susceptibility to local anesthetic blockade.[1] Generally, smaller diameter and myelinated nerve fibers are more sensitive to local anesthetics than larger diameter and unmyelinated fibers.[2] This principle underlies the clinical observation that sensory modalities, particularly pain (transmitted by small Aδ and C fibers), are blocked before motor function (transmitted by larger Aα fibers).[1]
Comparative Analysis of Local Anesthetics
To illustrate the principles of differential blockade, this section provides a comparison of two widely used local anesthetics: lidocaine and bupivacaine.
Quantitative Data on Sensory and Motor Blockade
The following table summarizes key in-vitro experimental data for lidocaine and bupivacaine, demonstrating their differential effects on various nerve fiber types.
| Local Anesthetic | Nerve Fiber Type | Concentration for 50% Block (EC50) | Onset of Block | Duration of Block | Reference |
| Lidocaine | Aα (Motor) | Higher | Fast | Short to Intermediate | [5] |
| Aδ (Sensory - Pain, Temperature) | Lower | Fast | Short to Intermediate | [5] | |
| C (Sensory - Pain) | Lower | Fast | Short to Intermediate | [4] | |
| Bupivacaine | Aα (Motor) | Higher | Slower | Long | [5] |
| Aδ (Sensory - Pain, Temperature) | Lower | Slower | Long | [5] | |
| C (Sensory - Pain) | Lower | Slower | Long | [4] |
Note: Specific EC50 values can vary significantly based on the experimental model and conditions.
Experimental Protocols for Assessing Differential Block
The assessment of differential sensory and motor nerve blockade is crucial in the preclinical and clinical development of local anesthetics. Below are detailed methodologies for key experiments.
In-Vitro Single Nerve Fiber Electrophysiology
This method provides a direct measure of the effects of a local anesthetic on the electrophysiological properties of individual nerve fibers.
Objective: To determine the concentration-dependent effects of a local anesthetic on the action potential amplitude and conduction velocity of isolated sensory and motor nerve fibers.
Protocol:
-
Nerve Preparation: Isolate dorsal roots (containing sensory fibers) and ventral roots (containing motor fibers) from an appropriate animal model (e.g., rat).
-
Mounting: Mount the isolated nerve roots in a perfusion chamber that allows for the superfusion of artificial cerebrospinal fluid (aCSF) and the test anesthetic solution.
-
Stimulation and Recording: Use suction electrodes to stimulate one end of the nerve fiber and record the compound action potential (CAP) or single-fiber action potentials from the other end.
-
Data Acquisition: Record baseline action potentials in aCSF. Then, perfuse the chamber with increasing concentrations of the local anesthetic.
-
Analysis: Measure the percentage decrease in action potential amplitude and the slowing of conduction velocity for each fiber type at each anesthetic concentration to determine the EC50.
In-Vivo Animal Models of Nociception and Motor Function
These models assess the behavioral outcomes of differential nerve blockade.
Objective: To evaluate the effects of a local anesthetic on sensory (nociceptive) thresholds and motor performance in live animals.
Protocols:
-
Sensory Block Assessment (e.g., Hargreaves Test):
-
Administer the local anesthetic via peripheral nerve block (e.g., sciatic nerve block) in a rodent model.
-
At predetermined time points, apply a noxious thermal stimulus (e.g., a radiant heat source) to the plantar surface of the hind paw.
-
Record the latency for the animal to withdraw its paw. An increase in withdrawal latency indicates a sensory block.
-
-
Motor Block Assessment (e.g., Rotarod Test):
-
Train the animals to walk on a rotating rod (rotarod).
-
After administration of the local anesthetic via the same route as for sensory testing, place the animal on the rotarod.
-
Record the latency to fall from the rod. A decrease in the time spent on the rod indicates motor impairment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of local anesthetics and the workflow for assessing differential block.
Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.
Caption: Workflow for in-vivo assessment of differential sensory and motor block.
Conclusion
The differential blockade of sensory versus motor neurons is a key characteristic of local anesthetics, with significant clinical implications. While specific quantitative data for the historical anesthetic this compound is lacking, the principles governing its actions can be inferred from studies of more contemporary agents like lidocaine and bupivacaine. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to assess and compare the differential blocking properties of new chemical entities, with the ultimate goal of developing safer and more effective local anesthetics.
References
A Comparative Guide to the In Vitro and In Vivo Correlation of Local Anesthetic Effects: A Framework for Evaluating Orthocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vitro and in vivo effects of local anesthetics, with a special focus on providing context for the characterization of Orthocaine. Due to the limited publicly available experimental data specifically for this compound, this document establishes a comparative baseline using well-characterized alternatives like Lidocaine and Bupivacaine. The methodologies and data presented herein serve as a roadmap for the essential experiments required to correlate the in vitro properties of a compound like this compound with its in vivo anesthetic profile.
Mechanism of Action: The Voltage-Gated Sodium Channel Blockade
Local anesthetics exert their primary effect by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav) in the neuronal cell membrane.[1] The unionized form of the anesthetic diffuses across the cell membrane into the axoplasm. Once inside, it re-equilibrates into its ionized (cationic) form, which then binds to a specific receptor site within the pore of the Nav channel.[2] This binding stabilizes the channel in its inactivated state, preventing the sodium influx required for depolarization and thereby blocking nerve conduction.[1]
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Orthocaine
Essential safety protocols and personal protective equipment (PPE) are paramount when working with Orthocaine, a local anesthetic agent. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and maintaining a safe research environment.
This compound, also known as methyl 3-amino-4-hydroxybenzoate, is classified as an irritant.[1] It can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, implementing stringent safety measures is not just a recommendation but a necessity for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and prevent accidental contact. The following table summarizes the recommended PPE, drawing on general guidelines for handling hazardous drugs.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves.[2] | Provides a primary barrier against skin contact. Double-gloving is recommended for handling hazardous drugs.[2] Powder-free gloves prevent the aerosolization and inhalation of drug particles.[2][3] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects the body from contamination. The gown should be worn over laboratory clothing. |
| Eye and Face Protection | Safety goggles and a face shield.[3][4] | Protects against splashes and aerosols, which can cause serious eye irritation.[1] Standard eyeglasses are not sufficient.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder form or when there is a risk of aerosolization. | Prevents inhalation of this compound dust, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes and shoe covers.[4] | Protects feet from spills and contamination. |
It is imperative to follow proper procedures for donning and doffing PPE to avoid cross-contamination.[5] Always wash your hands thoroughly before putting on and after removing gloves.[2]
This compound Properties and Safety Data
Understanding the chemical and physical properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Primary Hazards | Irritant | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage | Room temperature in continental US. Protect from light. | [6] |
Operational Plan: Handling and Disposal
Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Use disposable plastic-backed absorbent pads on work surfaces to contain any potential spills.[7]
-
Avoid creating dust when working with the powdered form.
Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and absorbent pads, should be considered trace waste.
-
Place all contaminated waste in a clearly labeled, sealed plastic bag.[8]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9]
Emergency Protocol: this compound Spill Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent further contamination.
References
- 1. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. astrazeneca.com.au [astrazeneca.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
